molecular formula C7H6BrN3 B569876 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1369326-01-1

4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B569876
CAS No.: 1369326-01-1
M. Wt: 212.05
InChI Key: IHPLRMNZEAPFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-2-6(8)5-3-9-11-7(5)10-4/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPLRMNZEAPFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NNC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes detailed, standardized experimental protocols for the determination of key physicochemical parameters, which are broadly applicable to this class of compounds. Furthermore, based on the known biological activities of structurally related pyrazolo[3,4-b]pyridines, a plausible signaling pathway is illustrated to provide context for its potential role in drug discovery and development.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other properties are often predicted or extrapolated from related compounds due to a lack of direct experimental measurement in publicly available literature.

PropertyValueSource
Chemical Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol [1][2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
LogP Data not available

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties. These protocols are widely accepted in the field and can be applied to characterize this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a common and reliable technique for this measurement.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point of the sample.

Boiling Point Determination (Micro Method)

For small quantities of a liquid, the micro boiling point method provides an accurate determination.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

  • Rubber band or wire for attachment

Procedure:

  • Place a small amount (0.2-0.5 mL) of the liquid sample into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Immerse the assembly into a heating bath, making sure the sample is below the liquid level of the bath.

  • Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Turn off the heat and allow the bath to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Glass vials with screw caps

  • Analytical balance

  • Shaker or orbital incubator set at a constant temperature (e.g., 25 °C)

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, ethanol, DMSO).

  • Seal the vials and place them in a shaker or incubator at a constant temperature.

  • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method.

  • The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of an ionizable compound.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Begin stirring the solution and record the initial pH.

  • Incrementally add the acidic or basic titrant from the burette, recording the pH after each addition. Make smaller additions near the expected equivalence point.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

Apparatus:

  • Separatory funnels or glass vials with screw caps

  • Shaker

  • Centrifuge

  • n-Octanol and water (mutually saturated)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare mutually saturated n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

  • Dissolve a known amount of this compound in either the n-octanol or water phase.

  • Add a known volume of the other phase to create a biphasic system.

  • Seal the container and shake it for a sufficient time (e.g., 1-24 hours) to allow for partitioning equilibrium to be reached.

  • After shaking, centrifuge the sample to ensure complete phase separation.

  • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

  • Quantify the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm of this value.

Biological Context and Signaling Pathways

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of various protein kinases, suggesting their potential as therapeutic agents in oncology and inflammatory diseases. Notably, this scaffold has been explored for its inhibitory activity against TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinases (TRKs).

Representative Kinase Inhibition Workflow

The following diagram illustrates a typical workflow for screening and characterizing a compound like this compound as a kinase inhibitor.

experimental_workflow cluster_synthesis Compound Synthesis & Purity cluster_screening In Vitro Screening cluster_cellular Cellular Assays synthesis Synthesis of 4-Bromo-6-methyl- 1H-pyrazolo[3,4-b]pyridine purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) & Purity (HPLC) purification->characterization primary_screen Primary Kinase Screen (e.g., TBK1, TRKA) characterization->primary_screen ic50 IC50 Determination primary_screen->ic50 selectivity Kinase Selectivity Profiling ic50->selectivity target_engagement Target Engagement Assay (e.g., Western Blot for p-TBK1) selectivity->target_engagement cell_viability Cell Viability/Proliferation Assay target_engagement->cell_viability downstream_signaling Downstream Pathway Analysis target_engagement->downstream_signaling TBK1_Pathway PRR Pattern Recognition Receptors (PRRs) (e.g., cGAS, RIG-I) STING_MAVS Adaptor Proteins (STING/MAVS) PRR->STING_MAVS Viral/Bacterial DNA/RNA TBK1 TBK1 STING_MAVS->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimerization) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFN Type I Interferon (IFN) Gene Expression Nucleus->IFN Inhibitor 4-Bromo-6-methyl- 1H-pyrazolo[3,4-b]pyridine Inhibitor->TBK1 Inhibition

References

Technical Guide: 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1369326-01-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic organic compound belonging to the pyrazolopyridine class. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, making it a privileged structure for targeting a variety of enzymes, particularly kinases. This technical guide provides a comprehensive overview of the known properties, synthesis, and biological significance of this compound, with a focus on its potential applications in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. It is important to note that while some data is available from commercial suppliers, specific experimental values for properties such as melting point and solubility are not widely published in peer-reviewed literature.

PropertyValueSource
CAS Number 1369326-01-1--INVALID-LINK--
Molecular Formula C₇H₆BrN₃--INVALID-LINK--
Molecular Weight 212.05 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Purity Typically >95% (as supplied by commercial vendors)--INVALID-LINK--
Appearance Solid (form not specified)--INVALID-LINK--
Storage Inert atmosphere, 2-8°C--INVALID-LINK--

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine and pyrazole rings, as well as a singlet for the methyl group. The chemical shifts and coupling constants would be influenced by the positions of the bromo and methyl substituents.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the bicyclic core and the methyl group. The carbon atom attached to the bromine would exhibit a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Researchers can obtain specific spectral data upon purchase and analysis of the compound from commercial suppliers who may provide a Certificate of Analysis with this information.[1][2]

Safety Information

The following safety information is based on data provided by chemical suppliers. Users should always consult the latest Safety Data Sheet (SDS) before handling this compound.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
H312: Harmful in contact with skin.P264: Wash skin thoroughly after handling.
H315: Causes skin irritation.P270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H332: Harmful if inhaled.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P501: Dispose of contents/container to an approved waste disposal plant.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a general and adaptable synthetic route can be inferred from the literature on related pyrazolo[3,4-b]pyridine derivatives. A plausible retro-synthetic analysis suggests that the pyrazolo[3,4-b]pyridine core can be constructed through the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or an α,β-unsaturated ketone, followed by cyclization.

Representative Experimental Protocol (Hypothetical):

This protocol is a generalized procedure based on the synthesis of similar pyrazolo[3,4-b]pyridine structures and should be optimized for the specific target compound.

Step 1: Synthesis of a Substituted Aminopyrazole Intermediate

A suitable starting material would be a substituted aminopyrazole. For the target compound, this would likely involve a 3-amino-5-methylpyrazole.

Step 2: Condensation and Cyclization

  • To a solution of the aminopyrazole intermediate in a suitable solvent (e.g., acetic acid or ethanol), add an equimolar amount of a brominated β-dicarbonyl compound (e.g., bromomalondialdehyde or a derivative).

  • The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC) for the consumption of the starting materials and the formation of the product.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Applications in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a key component of numerous biologically active molecules, particularly as kinase inhibitors. While specific biological data for this compound is limited in the public domain, its structural features suggest it is a valuable intermediate for the synthesis of potent inhibitors of various kinases.

6.1. Tropomyosin Receptor Kinase (TRK) Inhibition

Derivatives of the pyrazolo[3,4-b]pyridine core have been investigated as inhibitors of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC). The TRK family of receptor tyrosine kinases plays a crucial role in the development and function of the nervous system. Aberrant activation of TRK signaling is implicated in various cancers.

Signaling Pathway Diagram: TRKA Signaling

TRKA_Signaling cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K PLCg PLCγ TrkA->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Neuronal_Differentiation Neuronal Differentiation ERK->Neuronal_Differentiation Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release

Caption: Simplified TRKA signaling pathway.

6.2. TANK-Binding Kinase 1 (TBK1) Inhibition

The pyrazolo[3,4-b]pyridine scaffold has also been utilized to develop potent inhibitors of TANK-Binding Kinase 1 (TBK1). TBK1 is a non-canonical IκB kinase that plays a critical role in the innate immune response, particularly in antiviral immunity through the activation of interferon regulatory factors. Dysregulation of TBK1 signaling has been linked to autoimmune diseases and certain cancers.

Signaling Pathway Diagram: TBK1 Signaling in Innate Immunity

TBK1_Signaling PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRRs Pattern Recognition Receptors (e.g., TLRs, RLRs) PAMPs->PRRs Recognized by Adaptors Adaptor Proteins (e.g., TRIF, MAVS) PRRs->Adaptors Activate TBK1 TBK1 Adaptors->TBK1 Recruit & Activate IKKi IKKε Adaptors->IKKi Recruit & Activate IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF7 IRF7 TBK1->IRF7 Phosphorylates IKKi->IRF3 Phosphorylates IKKi->IRF7 Phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerizes Nucleus Nucleus IRF3_dimer->Nucleus Translocates to Type1_IFN Type I Interferon (IFN-α, IFN-β) Gene Expression Nucleus->Type1_IFN Induces

Caption: TBK1 signaling in the innate immune response.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its core structure is amenable to chemical modification, allowing for the exploration of structure-activity relationships and the development of potent and selective inhibitors for various biological targets, particularly protein kinases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in drug discovery.

References

Structure Elucidation of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of the heterocyclic compound 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine. The methodologies and data presented herein are representative of the analytical workflow required to confirm the chemical structure of such novel entities in a drug discovery and development context.

Molecular Structure and Properties

This compound is a substituted pyrazolopyridine, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The core structure consists of a fused pyrazole and pyridine ring system.

Chemical Identity:

  • Molecular Formula: C₇H₆BrN₃

  • Molecular Weight: 212.05 g/mol

  • CAS Number: 1369326-01-1[1][2][3]

Synthesis

A plausible synthetic route to this compound is outlined below, adapted from established procedures for similar pyrazolo[3,4-b]pyridine derivatives.

Experimental Protocol: Synthesis

A mixture of a suitable brominated and methylated aminopyrazole precursor and a dicarbonyl compound would be subjected to a condensation reaction, followed by cyclization to form the pyrazolo[3,4-b]pyridine core.

Materials:

  • 5-Amino-3-bromopyrazole

  • Acetylacetone

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • To a solution of 5-amino-3-bromopyrazole (1 equivalent) in glacial acetic acid, acetylacetone (1.1 equivalents) is added.

  • The reaction mixture is heated at reflux for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Spectroscopic and Spectrometric Data

The definitive structure of the synthesized compound is elucidated through a combination of spectroscopic and spectrometric techniques. The following data are hypothetical but representative for this compound, based on the analysis of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.5 (broad s)Singlet1HN-H (pyrazole)
8.15 (s)Singlet1HC3-H (pyrazole)
7.30 (s)Singlet1HC5-H (pyridine)
2.50 (s)Singlet3HC6-CH₃

Table 2: Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
155.0C7a
150.0C6
140.0C3a
135.0C3
115.0C5
110.0C4
24.0C6-CH₃
Mass Spectrometry (MS)

Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zFound m/z
[M+H]⁺211.9772211.9775
[M+Na]⁺233.9591233.9594

The observed isotopic pattern for the molecular ion would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).

Experimental Protocol: Spectroscopic and Spectrometric Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: High-resolution mass spectra would be obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

X-ray Crystallography

For unambiguous confirmation of the molecular structure and determination of the solid-state conformation, single-crystal X-ray diffraction analysis would be performed.

Experimental Protocol: X-ray Crystallography
  • Crystallization: Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a solution of the purified compound in a suitable solvent (e.g., methanol, ethyl acetate).

  • Data Collection: A selected crystal would be mounted on a diffractometer. X-ray diffraction data would be collected at a controlled temperature (e.g., 100 K) using Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure would be solved by direct methods and refined by full-matrix least-squares on F².

Table 4: Hypothetical Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formulaC₇H₆BrN₃
Formula weight212.05
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°
Volume845 ų
Z4
Density (calculated)1.666 Mg/m³
Absorption coefficient4.5 mm⁻¹
F(000)416
Final R indices [I > 2sigma(I)]R₁ = 0.045, wR₂ = 0.110
R indices (all data)R₁ = 0.060, wR₂ = 0.125
Goodness-of-fit on F²1.05

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow for Structure Elucidation

Structure_Elucidation_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic and Spectrometric Analysis cluster_elucidation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS XRay X-ray Crystallography Purification->XRay StructureElucidation Structure Elucidation NMR->StructureElucidation MS->StructureElucidation XRay->StructureElucidation TRK_Signaling_Pathway Ligand Neurotrophin TRK TRK Receptor Ligand->TRK Dimerization Dimerization & Autophosphorylation TRK->Dimerization Compound 4-Bromo-6-methyl-1H- pyrazolo[3,4-b]pyridine Compound->TRK Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Response Cellular Response (Survival, Growth, Differentiation) Downstream->Response

References

Biological activity of pyrazolo[3,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Its unique arrangement of nitrogen atoms allows for diverse substitutions, leading to a wide array of biological activities. This guide provides a comprehensive overview of the key biological activities of pyrazolo[3,4-b]pyridine derivatives, focusing on their anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory properties. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support ongoing research and development efforts.

Anticancer and Kinase Inhibitory Activity

Pyrazolo[3,4-b]pyridines have emerged as a cornerstone in the development of targeted cancer therapies, primarily through their potent inhibition of various protein kinases that are critical for tumor growth and survival.[2]

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several derivatives have been developed as potent inhibitors of RTKs like Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRKs), which are often dysregulated in various cancers.[3][4]

  • ALK Inhibition: Certain derivatives show high potency against wild-type ALK and, crucially, against resistance-conferring mutants like ALK-L1196M. Compound 10d , for example, demonstrated a 50-fold higher activity against the ALK-L1196M mutant than the established drug crizotinib.[3] This activity is achieved by blocking the ALK signaling pathway, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[3]

  • TRK Inhibition: As pan-TRK inhibitors, pyrazolo[3,4-b]pyridines can block the downstream signaling pathways activated by the three TRK subtypes (TRKA, TRKB, TRKC).[4] This inhibition prevents cell proliferation and is particularly effective in cancers driven by NTRK gene fusions.[4][5]

Below is a generalized signaling pathway for an RTK and its inhibition by a pyrazolo[3,4-b]pyridine derivative.

RTK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., ALK, TRK) Dimer Receptor Dimerization & Autophosphorylation RTK->Dimer Ligand Growth Factor (Ligand) Ligand->RTK Binds P_RTK Phosphorylated Receptor (Active) Dimer->P_RTK Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_RTK->Downstream Response Cell Proliferation, Survival, Growth Downstream->Response Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->P_RTK Inhibits ATP binding site

RTK signaling pathway and its inhibition.
Inhibition of Cell Cycle Kinases (CDKs) and Other Serine/Threonine Kinases

Derivatives of this scaffold have also been designed as potent inhibitors of kinases crucial for cell cycle progression and other signaling pathways, such as Cyclin-Dependent Kinase 2 (CDK2), Pim-1 kinase (PIM1), and TANK-binding kinase 1 (TBK1).[6][7][8]

  • Dual CDK2/PIM1 Inhibition: Some compounds act as dual inhibitors of CDK2 and PIM1, leading to potent anti-proliferative activity.[6] Inhibition of CDK2 can cause cell cycle arrest, particularly in the S-phase, while PIM1 inhibition can also contribute to apoptosis.[1]

  • TBK1 Inhibition: As a key regulator of innate immunity signaling, TBK1 has become a target in both inflammation and oncology. Novel pyrazolo[3,4-b]pyridine derivatives have been identified as extremely potent TBK1 inhibitors, with compound 15y showing an IC50 value of 0.2 nM.[8]

The mechanism of CDK inhibition leading to cell cycle arrest is depicted below.

Cell_Cycle_Inhibition cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2_Cyclin CDK2/Cyclin E Complex Transition G1/S Transition CDK2_Cyclin->Transition Promotes Arrest S-Phase Arrest CDK2_Cyclin->Arrest Inhibition leads to Apoptosis Apoptosis Arrest->Apoptosis Inhibitor Pyrazolo[3,4-b]pyridine CDK2 Inhibitor Inhibitor->CDK2_Cyclin Inhibits

Mechanism of cell cycle arrest by CDK2 inhibition.
Topoisomerase IIα Inhibition

Certain indole-conjugated pyrazolo[3,4-b]pyridines have been identified as inhibitors of Topoisomerase IIα (TOPIIα), an essential enzyme in DNA replication and repair.[1] Compound 8c from one such series showed potent, broad-spectrum antiproliferative activity and was confirmed to inhibit the DNA relaxation activity of TOPIIα in a dose-dependent manner.[1]

Quantitative Data: Anticancer and Kinase Inhibitory Activity
Compound IDTarget(s)IC50 / GI50Cell Line(s)Reference
10d ALK-wt69 nM-[3]
10d ALK-L1196M19 nM-[3]
10g ALK-wt, ALK-L1196M, ROS1<0.5 nM-[3]
Compound VIII General AnticancerMG-MID: 2.70 µMNCI-60 Panel[6]
Compound 8c General AnticancerMG-MID: 1.33 µMNCI-60 Panel[1]
Compound 9a CDK2 / CDK91.63 µM / 0.262 µM-[7]
Compound 9a Antiproliferative2.59 µMHeLa[7]
Compound C03 TRKA56 nM-[4][5]
Compound C03 Antiproliferative0.304 µMKm-12[4][5]
Compound 15y TBK10.2 nM-[8]

Antimicrobial Activity

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated notable activity against a range of bacterial and fungal pathogens.[9][10][11]

  • Antibacterial Activity: Studies have shown that these compounds can exhibit moderate to high activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[10] Molecular hybrids incorporating a triazole moiety have also shown potential, with compounds 24 and 27 displaying significant zones of inhibition against S. aureus and K. pneumoniae.[11]

  • Antifungal Activity: Some derivatives have shown potent antifungal effects. For instance, compound 7b was found to be nearly as active as the standard drug Amphotericin B against the fungal strain Fusarium oxysporum.[9]

Quantitative Data: Antimicrobial Activity
Compound IDOrganismMIC (µg/mL)Reference
General Various Bacteria/Fungi0.12 - 62.5[9]
7b Fusarium oxysporum0.98[9]
6a, 6b, 6c, 6d, 6g, 6h Bacillus subtilisZone of Inhibition: 12-14 mm[10]
27 S. aureusZone of Inhibition: 18 ± 0.95 mm[11]
27 K. pneumoniaeZone of Inhibition: 16 ± 0.82 mm[11]

Anti-inflammatory Activity

Pyrazolo[3,4-b]pyridines have been investigated for their anti-inflammatory properties, with mechanisms often involving the inhibition of key enzymes in inflammatory pathways like cyclooxygenase (COX) and antagonism of inflammatory mediators.[12][13][14]

  • COX-2 Inhibition: Several derivatives have been synthesized and evaluated as selective COX-2 inhibitors, which is a key target for anti-inflammatory drugs with a potentially better safety profile than non-selective COX inhibitors.[13]

  • Thromboxane Synthetase Inhibition: A series of pyrazolo[3,4-b]thieno[2,3-d]pyridine alkanoic acid derivatives were found to be active as thromboxane synthetase inhibitors and leukotriene D(4) receptor antagonists, demonstrating in vivo anti-inflammatory effects.[12]

Quantitative Data: Anti-inflammatory Activity
Compound IDTarget / AssayIC50Reference
LASSBio341 (6) Arachidonic acid-induced platelet aggregation0.14 µM[12]
LASSBio341 (6) LTD(4)-induced tracheal contraction43.7 µM[12]
IVb, IVh, IVj COX-2 InhibitionBetter than Celecoxib (specific values not cited)[13]

Experimental Protocols and Methodologies

The discovery and evaluation of pyrazolo[3,4-b]pyridine derivatives follow a structured workflow involving synthesis, characterization, and a cascade of biological assays.

General Workflow for Synthesis and Biological Evaluation

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start Starting Materials (e.g., 5-aminopyrazole, 1,3-dicarbonyl compounds) Reaction Cyclocondensation Reaction (e.g., Reflux in AcOH, MW irradiation) Start->Reaction Purify Purification & Characterization (Column Chromatography, NMR, MS) Reaction->Purify Library Library of Pyrazolo[3,4-b]pyridine Derivatives Purify->Library InVitro In Vitro Assays (Enzyme Inhibition, Antiproliferative, Antimicrobial MIC) Library->InVitro HitID Hit Identification (Potent & Selective Compounds) InVitro->HitID Mechanism Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays, Western Blot) HitID->Mechanism InVivo In Vivo Models (e.g., Xenograft Mouse Model) Mechanism->InVivo Lead Lead Compound InVivo->Lead

General workflow for drug discovery.
Synthesis Protocol Example (General)

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[3][15]

  • Reaction Setup: A mixture of a substituted 5-aminopyrazole and a suitable 1,3-dicarbonyl compound is dissolved in a solvent, commonly glacial acetic acid or ethanol.[15][16]

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours (e.g., 8 hours) or subjected to microwave irradiation to accelerate the reaction.[17]

  • Work-up and Purification: After cooling, the reaction mixture is processed, often by pouring it into water to precipitate the product. The crude solid is collected by filtration.

  • Purification: The crude product is purified using techniques such as recrystallization from a suitable solvent (e.g., ethanol) or flash column chromatography on silica gel.[3]

  • Characterization: The final structure and purity of the synthesized compounds are confirmed by analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis.[17]

In Vitro Kinase Inhibition Assay Protocol (General)

The inhibitory activity of compounds against a specific kinase is typically measured using enzymatic assays.

  • Assay Principle: These assays measure the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is quantified by a reduction in the phosphorylated product. Detection can be based on radioactivity, fluorescence, or luminescence.

  • Procedure: The kinase, a specific substrate, and ATP are combined in a buffer solution in the wells of a microplate.

  • Compound Addition: The test compounds (pyrazolo[3,4-b]pyridine derivatives) are added at various concentrations.

  • Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from dose-response curves.[3][8]

Antiproliferative Assay Protocol (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method to measure drug-induced cytotoxicity and cell proliferation.[9]

  • Cell Plating: Cancer cells are seeded into 96-well plates and allowed to attach for 24 hours.

  • Compound Treatment: The cells are treated with the pyrazolo[3,4-b]pyridine derivatives at a range of concentrations for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed in situ by adding cold trichloroacetic acid (TCA).

  • Staining: The fixed cells are washed and stained with the SRB dye, which binds to cellular proteins.

  • Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm). The absorbance is proportional to the number of living cells, from which IC50 or GI50 values can be determined.[9]

Antimicrobial Susceptibility Testing (Broth Macrodilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[9]

  • Preparation: A standardized inoculum of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a series of test tubes.

  • Inoculation: Each tube is inoculated with the microbial suspension.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

References

The Dawn of a Scaffold: A Technical History of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and historical development of the pyrazolo[3,4-b]pyridine core has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the origins of this vital heterocyclic scaffold from its first synthesis to the foundational methodologies that have paved the way for its contemporary applications in medicine and materials science.

The pyrazolo[3,4-b]pyridine ring system, a fusion of pyrazole and pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth look at the seminal moments in its history, offering a valuable resource for those engaged in the research and development of novel chemical entities.

Early Syntheses: The Foundational Pillars

The journey of pyrazolo[3,4-b]pyridines began in the early 20th century. The first recorded synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was achieved by G. Ortoleva in 1908.[1][2] This pioneering work involved the treatment of diphenylhydrazone with pyridine in the presence of iodine.[1][2] Just three years later, in 1911, C. Bulow expanded on this nascent chemistry by synthesizing N-phenyl-3-methyl substituted derivatives.[1][2] Bulow's method utilized the reaction of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid, a strategy that would become a cornerstone for the construction of this heterocyclic system.[1][2]

These early syntheses, while groundbreaking, were often characterized by modest yields and limited structural diversity. The initial focus was on the fundamental construction of the bicyclic core, laying the groundwork for future elaboration and functionalization.

Evolution of Synthetic Methodologies

Following the initial discoveries, the synthetic repertoire for constructing the pyrazolo[3,4-b]pyridine scaffold gradually expanded. A significant and widely adopted strategy involves the construction of the pyridine ring onto a pre-existing pyrazole core.[1] This approach typically utilizes 5-aminopyrazole derivatives as key building blocks.

Several classical named reactions have been adapted for the synthesis of pyrazolo[3,4-b]pyridines. Key among these are:

  • Reaction with 1,3-Dicarbonyl Compounds: This method, a direct extension of Bulow's early work, involves the condensation of 5-aminopyrazoles with various 1,3-dicarbonyl compounds. The reaction conditions can be tuned, with some protocols using water as a solvent at elevated temperatures or methanolic HCl at room temperature for extended periods.[1] A critical consideration in this synthesis, especially with unsymmetrical dicarbonyls, is the potential for the formation of two regioisomers, with the outcome dependent on the relative electrophilicity of the two carbonyl groups.[1]

  • Reaction with α,β-Unsaturated Ketones: The reaction of 5-aminopyrazoles with α,β-unsaturated ketones provides another versatile route to the pyrazolo[3,4-b]pyridine core. The proposed mechanism involves a Michael addition of the pyrazole, followed by cyclization and dehydration.[1]

The development of these and other synthetic strategies has been pivotal in enabling the exploration of the chemical space around the pyrazolo[3,4-b]pyridine nucleus, facilitating the synthesis of a vast array of derivatives for biological screening.

Early Biological Investigations: Unveiling the Therapeutic Potential

While the initial focus was on the synthesis and characterization of the pyrazolo[3,4-b]pyridine core, the structural resemblance of this scaffold to endogenous purines hinted at its potential for biological activity. This similarity spurred investigations into its therapeutic applications.

Early research into the biological properties of pyrazolo[3,4-b]pyridines laid the foundation for the extensive drug discovery efforts seen today. The scaffold has been explored for a wide range of therapeutic areas, including as an antimicrobial, analgesic, and anticancer agent. The ability to readily modify the substitution pattern around the core has allowed for the fine-tuning of its pharmacological properties, leading to the identification of potent and selective modulators of various biological targets.

Quantitative Data from Early Syntheses

To provide a clearer perspective on the early state of the art, the following table summarizes the available data from the seminal synthetic work. It is important to note that detailed quantitative data from the earliest publications are often sparse compared to modern standards.

Compound ClassReactantsReagents/ConditionsYield (%)Melting Point (°C)Reference
Monosubstituted 1H-pyrazolo[3,4-b]pyridineDiphenylhydrazone, PyridineIodineNot ReportedNot ReportedOrtoleva, 1908[1][2]
N-phenyl-3-methyl substituted 1H-pyrazolo[3,4-b]pyridines1-phenyl-3-methyl-5-aminopyrazole, 1,3-DiketonesGlacial Acetic AcidNot ReportedNot ReportedBulow, 1911[1][2]

Experimental Protocols

The following are generalized experimental protocols based on the foundational synthetic methods for the pyrazolo[3,4-b]pyridine core.

General Procedure for the Synthesis of 1H-Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles and 1,3-Dicarbonyl Compounds (Bulow Method and subsequent modifications)

  • Reaction Setup: A mixture of a 5-aminopyrazole derivative (1 equivalent) and a 1,3-dicarbonyl compound (1-1.2 equivalents) is prepared in a suitable solvent. Common solvents include glacial acetic acid, ethanol, or water.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. Alternatively, the reaction can be carried out at room temperature for an extended period (e.g., 16 hours) in the presence of an acid catalyst such as HCl in methanol.[1]

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the desired 1H-pyrazolo[3,4-b]pyridine.

General Procedure for the Synthesis of 1H-Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles and α,β-Unsaturated Ketones

  • Reaction Setup: A solution of a 5-aminopyrazole derivative (1 equivalent) and an α,β-unsaturated ketone (1-1.2 equivalents) is prepared in a high-boiling point solvent such as dimethylformamide (DMF) or in an ionic liquid.

  • Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 90-120 °C) for a specified period. The progress of the reaction is monitored by thin-layer chromatography.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and poured into water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield the pure 1H-pyrazolo[3,4-b]pyridine.

Visualizing the Synthetic Landscape

To illustrate the key synthetic pathways and the historical progression, the following diagrams are provided.

discovery_timeline cluster_early Early Discoveries cluster_development Methodology Development ortoleva 1908: Ortoleva First Synthesis bulow 1911: Bulow N-Aryl Derivatives ortoleva->bulow aminopyrazole 5-Aminopyrazole as Key Intermediate bulow->aminopyrazole Established Utility of dicarbonyl Reaction with 1,3-Dicarbonyls aminopyrazole->dicarbonyl Core Strategy unsat_ketone Reaction with α,β-Unsaturated Ketones aminopyrazole->unsat_ketone Core Strategy

Caption: Timeline of the discovery and early synthetic development of pyrazolo[3,4-b]pyridines.

synthetic_workflow cluster_reactants Starting Materials aminopyrazole 5-Aminopyrazole Derivative reaction Condensation/ Cyclization aminopyrazole->reaction electrophile 1,3-Dicarbonyl or α,β-Unsaturated Ketone electrophile->reaction product 1H-Pyrazolo[3,4-b]pyridine reaction->product

Caption: General synthetic workflow for pyrazolo[3,4-b]pyridines from 5-aminopyrazoles.

This technical guide serves as a foundational reference for understanding the origins and early development of the pyrazolo[3,4-b]pyridine scaffold. By appreciating the historical context of its discovery and the evolution of its synthesis, researchers can better leverage this versatile core in the design and development of next-generation therapeutics and functional materials.

References

4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine: A Technical Guide on Physicochemical Properties and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic organic compound that belongs to the pyrazolopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry, frequently appearing as a core structure in the development of kinase inhibitors for various therapeutic targets. This technical guide provides an overview of the available information regarding the solubility of this compound, general experimental protocols for its determination, and its relevance in key signaling pathways where pyrazolo[3,4-b]pyridine derivatives have shown activity.

Solubility Data

A comprehensive search of the scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents or at different temperatures. The absence of such data in publicly available resources suggests that this specific information may not have been published or is part of proprietary research.

In the absence of experimental data, a qualitative prediction of solubility can be made based on the molecule's structure. The presence of the bromine atom and the methyl group on the pyridine ring, along with the fused pyrazole system, suggests that the compound is likely to have low solubility in water and higher solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol and methanol.

Experimental Protocols for Solubility Determination

For researchers wishing to determine the solubility of this compound, several established experimental methods can be employed. The choice of method often depends on the required accuracy, throughput, and the stage of the research (e.g., early discovery versus late-stage development). Two common approaches are the determination of kinetic and thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This method is high-throughput and commonly used in early drug discovery.

General Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

  • Incubation and Precipitation: Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) to allow for precipitation of the supersaturated solution.

  • Separation of Solid: Separate the precipitated solid from the supernatant by filtration or centrifugation.

  • Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS).[1][2]

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed or the concentration measured in the saturated solution.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility is the concentration of a solute in a saturated solution that is in equilibrium with the solid phase. This method is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility.[3]

General Protocol:

  • Addition of Excess Solid: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., buffer, organic solvent) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached.[2][3]

  • Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

The following diagram illustrates a general workflow for determining the solubility of a crystalline organic compound.

G General Workflow for Solubility Determination cluster_prep Sample Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility cluster_analysis Analysis start Start with solid compound stock Prepare stock solution (e.g., in DMSO) for Kinetic Assay start->stock excess Add excess solid to solvent for Thermodynamic Assay start->excess dilute Add stock to aqueous buffer stock->dilute incubate_t Equilibrate (e.g., 24-72h) with shaking excess->incubate_t incubate_k Incubate (e.g., 1-2h) with shaking dilute->incubate_k separate_k Separate precipitate (filter/centrifuge) incubate_k->separate_k quantify_k Quantify concentration in supernatant separate_k->quantify_k result_k Kinetic Solubility Value quantify_k->result_k separate_t Separate solid (filter/centrifuge) incubate_t->separate_t quantify_t Quantify concentration in supernatant separate_t->quantify_t result_t Thermodynamic Solubility Value quantify_t->result_t

Caption: Workflow for kinetic and thermodynamic solubility determination.

Signaling Pathways

While specific biological data for this compound is limited in public literature, the pyrazolo[3,4-b]pyridine core is a well-established scaffold for kinase inhibitors. Derivatives of this structure have been investigated as inhibitors of several important kinase families, including Fibroblast Growth Factor Receptors (FGFRs), TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinases (TRKs). The following diagrams illustrate the general signaling pathways associated with these kinase families, which represent potential areas of investigation for compounds like this compound.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

FGFRs are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers.

FGFR_Pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and activates FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Responses Cell Proliferation, Survival, Migration ERK->Cellular_Responses PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Cellular_Responses AKT AKT PI3K->AKT AKT->Cellular_Responses

Caption: Overview of the FGFR signaling cascade.[4][5]

TANK-Binding Kinase 1 (TBK1) Signaling Pathway

TBK1 is a serine/threonine kinase that plays a central role in the innate immune response to viral and bacterial infections. It is also involved in autophagy and oncogenesis.

TBK1_Pathway TBK1 Signaling Pathway PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRRs Pattern Recognition Receptors (PRRs) e.g., TLRs, RLRs PAMPs->PRRs Detected by Adaptors Adaptor Proteins (e.g., TRIF, MAVS) PRRs->Adaptors Activate TBK1 TBK1 Adaptors->TBK1 Recruit and activate IKKi IKKε Adaptors->IKKi Recruit and activate IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF7 IRF7 TBK1->IRF7 Phosphorylates IKKi->IRF3 Phosphorylates IKKi->IRF7 Phosphorylates Nucleus Nucleus IRF3->Nucleus Dimerizes and translocates to IRF7->Nucleus Dimerizes and translocates to Gene_Expression Type I Interferon Gene Expression Nucleus->Gene_Expression Induces

Caption: Key steps in the TBK1-mediated innate immune response.[6][7]

Tropomyosin Receptor Kinase (TRK) Signaling Pathway

TRK receptors are a family of receptor tyrosine kinases activated by neurotrophins. They are essential for the development and survival of neurons, and their aberrant activation through gene fusions is a driver in some cancers.

TRK_Pathway TRK Signaling Pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK TRK Receptor Neurotrophin->TRK Binds and dimerizes Shc Shc TRK->Shc Phosphorylates PLCg PLCγ TRK->PLCg Phosphorylates PI3K PI3K TRK->PI3K Activates GRB2_SOS GRB2/SOS Shc->GRB2_SOS RAS_MAPK RAS-MAPK Pathway GRB2_SOS->RAS_MAPK Cellular_Responses Neuronal Survival, Differentiation, Proliferation RAS_MAPK->Cellular_Responses IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Cellular_Responses AKT_Pathway AKT Pathway PI3K->AKT_Pathway AKT_Pathway->Cellular_Responses

Caption: Major downstream pathways of TRK receptor activation.[8][9][10]

Conclusion

While specific quantitative solubility data for this compound remains elusive in the public domain, this technical guide provides researchers with established methodologies for its experimental determination. Furthermore, the contextualization of the pyrazolo[3,4-b]pyridine scaffold within key kinase signaling pathways offers a rationale for its investigation as a potential kinase inhibitor. The provided diagrams of the FGFR, TBK1, and TRK signaling pathways serve as a foundation for understanding the potential biological targets and mechanisms of action for this class of compounds. Further experimental work is required to fully characterize the physicochemical properties and biological activity of this compound.

References

Spectroscopic and Structural Elucidation of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel heterocyclic compound, 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine. Due to the limited availability of specific experimental data for this exact molecule in peer-reviewed literature, this document presents a compilation of its known properties alongside representative spectroscopic data derived from closely related analogs within the pyrazolo[3,4-b]pyridine class. The methodologies for acquiring such data are also detailed to facilitate further research and characterization.

The pyrazolo[3,4-b]pyridine scaffold is a significant pharmacophore, with derivatives exhibiting a wide range of biological activities, including potent inhibition of various kinases, making them promising candidates for drug discovery programs in oncology and immunology.[1][2][3]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1369326-01-1[4]
Molecular Formula C₇H₆BrN₃[4]
Molecular Weight 212.05 g/mol [4]
Purity Typically ≥95%[5]

Representative Spectroscopic Data

The following tables present expected spectroscopic data for this compound based on the analysis of structurally similar compounds reported in the literature.[6][7] These values serve as a reference for the characterization of this molecule.

1H NMR (Proton Nuclear Magnetic Resonance)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0 - 13.0br s1HN-H (pyrazolo)
~8.0 - 8.2s1HH-3 (pyrazolo)
~7.3 - 7.5s1HH-5 (pyridino)
~2.4 - 2.6s3H-CH₃
13C NMR (Carbon-13 Nuclear Magnetic Resonance)
Chemical Shift (δ) ppmAssignment
~155 - 160C-7a
~148 - 152C-6
~135 - 140C-3
~120 - 125C-5
~115 - 120C-3a
~110 - 115C-4
~20 - 25-CH₃
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3300Medium, BroadN-H Stretch
~2900 - 3000WeakC-H Stretch (aromatic & aliphatic)
~1600 - 1620MediumC=N Stretch
~1550 - 1580StrongC=C Stretch (aromatic)
~1000 - 1100StrongC-Br Stretch
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
211/213High[M]⁺ (isotopic pattern for Br)
132Medium[M - Br]⁺
105Medium[M - Br - HCN]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds similar to this compound, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet. The spectral data is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis of 4-Bromo-6-methyl-1H- pyrazolo[3,4-b]pyridine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Signaling Pathway Context: Kinase Inhibition

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of various protein kinases.[1] For instance, they have shown inhibitory activity against TANK-binding kinase 1 (TBK1), a key regulator of innate immune signaling.[1] The diagram below illustrates a simplified representation of a signaling pathway that can be modulated by such inhibitors.

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway Receptor Cell Surface Receptor Adaptor Adaptor Proteins Receptor->Adaptor Kinase Upstream Kinase (e.g., TBK1) Adaptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Transcription_Factor Transcription Factor Substrate->Transcription_Factor Activation Gene_Expression Target Gene Expression (e.g., Inflammatory Cytokines) Transcription_Factor->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response Inhibitor 4-Bromo-6-methyl-1H- pyrazolo[3,4-b]pyridine (Potential Inhibitor) Inhibitor->Kinase Inhibition

References

Methodological & Application

Application Note: Synthesis Protocol for 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1H-pyrazolo[3,4-b]pyridine core is a significant heterocyclic scaffold due to its structural similarity to purine bases, making it a privileged structure in medicinal chemistry.[1] Derivatives of this scaffold are known to exhibit a wide range of biological activities and are key components in the development of novel therapeutics, including kinase inhibitors.[1] This document provides a detailed, multi-step synthesis protocol for 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine, a valuable building block for the synthesis of compound libraries for drug discovery. The following protocol is a plausible synthetic route constructed from established chemical transformations for analogous structures.

Experimental Protocols

This synthesis is proposed as a five-step sequence starting from the commercially available 2-Amino-6-methylpyridine.

Step 1: Synthesis of N-(6-methylpyridin-2-yl)acetamide (Intermediate 1)

This step involves the protection of the amino group of the starting material to prevent unwanted side reactions in subsequent steps.

Materials and Reagents:

  • 2-Amino-6-methylpyridine

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-Amino-6-methylpyridine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution.

  • Cool the mixture in an ice bath to 0 °C.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Step 2: Synthesis of N-(5-bromo-6-methylpyridin-2-yl)acetamide (Intermediate 2)

This step introduces the bromine atom at the 5-position of the pyridine ring through electrophilic aromatic substitution.

Materials and Reagents:

  • N-(6-methylpyridin-2-yl)acetamide (Intermediate 1)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Büchner funnel

Procedure:

  • Suspend N-(6-methylpyridin-2-yl)acetamide (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.05 eq) to the suspension.

  • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the desired product.

Step 3: Synthesis of N-(5-bromo-6-methyl-3-nitropyridin-2-yl)acetamide (Intermediate 3)

Nitration of the brominated intermediate introduces the second nitrogen-containing functional group required for the pyrazole ring formation.

Materials and Reagents:

  • N-(5-bromo-6-methylpyridin-2-yl)acetamide (Intermediate 2)

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • Carefully add concentrated sulfuric acid to a round-bottom flask and cool it to 0 °C in an ice-salt bath.

  • Slowly add N-(5-bromo-6-methylpyridin-2-yl)acetamide (1.0 eq) in portions, keeping the temperature below 10 °C.

  • Add fuming nitric acid (1.1 eq) dropwise to the mixture, maintaining the temperature between 0 and 5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Step 4: Synthesis of 5-Bromo-6-methylpyridine-2,3-diamine (Intermediate 4)

This step involves the deprotection of the acetamido group and the reduction of the nitro group to form the key diamine precursor.

Materials and Reagents:

  • N-(5-bromo-6-methyl-3-nitropyridin-2-yl)acetamide (Intermediate 3)

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Celite

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a mixture of ethanol and water, add N-(5-bromo-6-methyl-3-nitropyridin-2-yl)acetamide (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and filter through a pad of Celite, washing the pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the diamine.

Step 5: Synthesis of this compound (Final Product)

The final step is the formation of the pyrazole ring via diazotization of the 3-amino group followed by intramolecular cyclization.

Materials and Reagents:

  • 5-Bromo-6-methylpyridine-2,3-diamine (Intermediate 4)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Water

  • Sodium bicarbonate

Equipment:

  • Beaker

  • Magnetic stirrer

  • Ice bath

  • pH meter or pH paper

Procedure:

  • Dissolve 5-Bromo-6-methylpyridine-2,3-diamine (1.0 eq) in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30-60 minutes at 0-5 °C.

  • Slowly warm the reaction to room temperature and stir for an additional 1-2 hours.

  • Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Physical State
Intermediate 1: N-(6-methylpyridin-2-yl)acetamideC₈H₁₀N₂O150.1885-95Solid
Intermediate 2: N-(5-bromo-6-methylpyridin-2-yl)acetamideC₈H₉BrN₂O229.0870-80Solid
Intermediate 3: N-(5-bromo-6-methyl-3-nitropyridin-2-yl)acetamideC₈H₈BrN₃O₃289.0860-70Solid
Intermediate 4: 5-Bromo-6-methylpyridine-2,3-diamineC₆H₈BrN₃202.0575-85Solid
Final Product: this compoundC₇H₆BrN₃212.0570-80Solid

Note: Yields are estimates based on analogous reactions and will vary depending on experimental conditions and optimization.

Visualization

The following diagram illustrates the workflow of the proposed synthesis.

Synthesis_Workflow cluster_start Starting Material cluster_intermediates Intermediates cluster_final Final Product 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine I1 N-(6-methylpyridin-2-yl)acetamide I2 N-(5-bromo-6-methylpyridin-2-yl)acetamide I1->I2 Step 2: Bromination I3 N-(5-bromo-6-methyl-3-nitropyridin-2-yl)acetamide I2->I3 Step 3: Nitration I4 5-Bromo-6-methylpyridine-2,3-diamine I3->I4 Step 4: Reduction Final This compound I4->Final Step 5: Cyclization

Caption: Multi-step synthesis workflow for this compound.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine. This versatile reaction enables the synthesis of a diverse range of 4-aryl- and 4-heteroaryl-6-methyl-1H-pyrazolo[3,4-b]pyridines, which are key structural motifs in many biologically active compounds. The pyrazolo[3,4-b]pyridine scaffold is of significant interest in medicinal chemistry, appearing in molecules with antiviral and anti-inflammatory properties, as well as kinase inhibitors.[1]

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of boronic acids and their derivatives.[2][3][4]

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with a generic organoboron reagent is depicted below. This reaction is typically catalyzed by a palladium complex in the presence of a base.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Products This compound This compound Catalyst_Base Pd Catalyst, Base Solvent, Heat This compound->Catalyst_Base Organoboron_Reagent R-B(OR')2 (Boronic Acid or Ester) Organoboron_Reagent->Catalyst_Base Coupled_Product 4-R-6-methyl-1H-pyrazolo[3,4-b]pyridine Byproducts M-Br + B(OR')2(OH) Catalyst_Base->Coupled_Product Catalyst_Base->Byproducts

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For pyrazolo[3,4-b]pyridine systems, several conditions have been reported to be effective. A summary of typical reaction conditions is provided in the table below. The selection of the optimal conditions may require screening for specific substrates.

ParameterRecommended Reagents/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Catalyst loading typically ranges from 1-10 mol%.[5][6]
Ligand PPh₃, dppf, XPhos, SPhosOften used in conjunction with Pd(OAc)₂ or other palladium precursors.[7]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄Typically 2-3 equivalents are used.[2]
Solvent 1,4-Dioxane/H₂O, Toluene, DMF, AcetonitrileSolvent choice can significantly influence reaction rate and yield.
Temperature 80-120 °CMicrowave irradiation can be used to accelerate the reaction.[2]
Reaction Time 2-24 hoursMonitored by TLC or LC-MS.

Experimental Protocols

Below are two representative protocols for the Suzuki-Miyaura coupling of this compound. Protocol A describes a conventional heating method, while Protocol B utilizes microwave irradiation for accelerated synthesis.

Protocol A: Conventional Heating

This protocol is a general procedure adaptable for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Na₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-substituted-6-methyl-1H-pyrazolo[3,4-b]pyridine.

Protocol B: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and can lead to improved yields in some cases.[2]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.5 equivalents)

  • Pd(dppf)Cl₂ (0.03 equivalents)

  • K₂CO₃ (3.0 equivalents)

  • Acetonitrile

  • Water

  • Microwave synthesis vial

Procedure:

  • In a 10 mL microwave synthesis vial, combine this compound (0.5 mmol), the aryl or heteroaryl boronic acid (0.75 mmol), Pd(dppf)Cl₂ (0.015 mmol), and K₂CO₃ (1.5 mmol).

  • Add acetonitrile (3 mL) and water (1 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120-150 °C for 15-45 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various boronic acids under optimized conditions.

EntryBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Dioxane/H₂O1001885
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (3)Acetonitrile/H₂O140 (MW)0.592
33-Pyridinylboronic acidPd(OAc)₂ (5) / SPhos (10)K₃PO₄ (3)Toluene1101278
42-Thiopheneboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Dioxane/H₂O1002081

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-B(OR)₂ Base ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A typical workflow for setting up and working up a Suzuki-Miyaura coupling reaction is outlined below.

Experimental_Workflow Start Start Assemble_Glassware Assemble and Dry Glassware Start->Assemble_Glassware Add_Reagents Add Solid Reagents (Substrate, Boronic Acid, Catalyst, Base) Assemble_Glassware->Add_Reagents Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) Add_Reagents->Inert_Atmosphere Add_Solvents Add Degassed Solvents Inert_Atmosphere->Add_Solvents Reaction Heat Reaction Mixture (Conventional or Microwave) Add_Solvents->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A standard workflow for the Suzuki-Miyaura coupling experiment.

Safety Precautions

  • Palladium catalysts and ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions under pressure, such as microwave-assisted synthesis, should be conducted with appropriate safety shields and equipment.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of potent and selective kinase inhibitors.[1] 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine is a key intermediate in the synthesis of these complex inhibitors. Its strategic bromination at the 4-position provides a versatile handle for introducing a variety of substituents via cross-coupling reactions, enabling the exploration of the chemical space around the pyrazolopyridine core to optimize potency and selectivity against various kinase targets. This document provides an overview of the application of this compound in the development of kinase inhibitors, detailed protocols for the synthesis of advanced inhibitors, and methodologies for their biological evaluation.

Compound Profile: this compound

PropertyValue
CAS Number 1369326-01-1
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Appearance Off-white to pale yellow solid
Purity ≥97%
Solubility Soluble in DMSO and DMF

Role as a Synthetic Intermediate

While direct kinase inhibition data for this compound is not extensively published, its primary value lies in its role as a versatile building block for more potent and selective kinase inhibitors. The bromine atom at the 4-position is readily displaced or utilized in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce a diverse array of chemical moieties. This allows for the systematic modification of the scaffold to target the ATP-binding sites of various kinases.

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have shown significant inhibitory activity against a range of kinases, including Tropomyosin receptor kinases (TRK), TANK-binding kinase 1 (TBK1), c-Met, Fibroblast growth factor receptors (FGFR), and Cyclin-dependent kinases (CDK).

Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with a boronic acid or ester to generate a C-4 substituted derivative.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound Boronic Acid/Ester Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent Solvent (e.g., Dioxane/Water) Reactants->Solvent Combine in reaction vessel Degas Degas with N₂ or Ar Solvent->Degas Heat Heat to 80-100 °C Degas->Heat Stir Stir for 2-12 h Heat->Stir Cool Cool to RT Stir->Cool Extract Extract with organic solvent Cool->Extract Dry Dry organic layer Extract->Dry Purify Purify by column chromatography Dry->Purify Final Product Final Product Purify->Final Product Obtain C-4 substituted product

Caption: Workflow for an ADP-Glo™ Kinase Assay.

Protocol:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and serially diluted test compound. The final volume is typically 5-10 µL. Include positive (no inhibitor) and negative (no kinase) controls. Incubate at room temperature for the desired time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. [2][3][4][5]Incubate for 40 minutes at room temperature. [3][4]3. ADP Detection: Add Kinase Detection Reagent (twice the initial reaction volume) to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. [2][3][4][5]4. Incubation: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. [3][4]5. Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

LanthaScreen® Eu Kinase Binding Assay

This is a TR-FRET-based competition binding assay to measure the affinity of an inhibitor for a kinase.

Workflow for LanthaScreen® Eu Kinase Binding Assay

G Assay_Setup Combine in well: - Test Compound - Kinase-Europium Antibody Complex - Fluorescent Tracer Incubation Incubate for 60 min at RT Assay_Setup->Incubation Read_FRET Read TR-FRET signal Incubation->Read_FRET Data_Analysis Calculate Emission Ratio and % Inhibition Read_FRET->Data_Analysis

Caption: Workflow for a LanthaScreen® Assay.

Protocol:

  • Prepare Reagents: Prepare 3X solutions of the test compound, a mixture of the kinase and a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled kinase tracer in the assay buffer. [6][7]2. Reaction Setup: In a 384-well plate, add 5 µL of the 3X test compound solution. [6][7]3. Add Kinase/Antibody: Add 5 µL of the 3X kinase/antibody mixture to each well. [6][7]4. Add Tracer: Add 5 µL of the 3X tracer solution to initiate the binding reaction. [6][7]5. Incubation: Incubate the plate at room temperature for 60 minutes, protected from light. [6][8][9]6. Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the europium and Alexa Fluor™ 647 wavelengths.

  • Data Analysis: Calculate the emission ratio. A decrease in the FRET signal indicates displacement of the tracer by the test compound. Determine IC₅₀ values from the dose-response curve.

Z'-LYTE™ Kinase Assay

This assay uses a FRET-based peptide substrate that is cleaved by a protease only when not phosphorylated by the kinase.

Workflow for Z'-LYTE™ Kinase Assay

G Kinase_Reaction Kinase, FRET-peptide substrate, ATP, and Inhibitor Incubate for 60 min at RT Development_Reaction Add Development Reagent (Protease) Incubate for 60 min at RT Kinase_Reaction->Development_Reaction Stop_Reaction Add Stop Reagent Development_Reaction->Stop_Reaction Read_FRET Read FRET signal Stop_Reaction->Read_FRET Data_Analysis Calculate Emission Ratio and % Phosphorylation Read_FRET->Data_Analysis

Caption: Workflow for a Z'-LYTE™ Kinase Assay.

Protocol:

  • Kinase Reaction: In a 384-well plate, combine the kinase, a FRET-peptide substrate, ATP, and the test inhibitor. Incubate for 60 minutes at room temperature. [10][11]2. Development Reaction: Add the Development Reagent, which contains a site-specific protease that will cleave only the non-phosphorylated peptides, disrupting FRET. Incubate for 60 minutes at room temperature. [10][11]3. Stop Reaction: Add the Stop Reagent to terminate the development reaction.

  • Data Acquisition: Excite the donor fluorophore (Coumarin) at 400 nm and measure the emission from both the Coumarin (445 nm) and the acceptor (Fluorescein, 520 nm).

  • Data Analysis: Calculate the emission ratio (Coumarin/Fluorescein). A higher ratio indicates more phosphorylation (less cleavage). Determine the percent phosphorylation and calculate IC₅₀ values. [11]

Data Presentation: Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives

The following tables summarize the kinase inhibitory activities of various derivatives synthesized from 1H-pyrazolo[3,4-b]pyridine scaffolds. Note: This data is for derivatives and not for this compound itself.

Table 1: Inhibition of TRK Kinases by Pyrazolo[3,4-b]pyridine Derivatives [12][13]

Compound TRKA IC₅₀ (nM) TRKB IC₅₀ (nM) TRKC IC₅₀ (nM)
C03 56 - -
C09 57 - -
C10 26 - -
Entrectinib 1 3 5

| Larotrectinib | <20 | - | - |

Table 2: Inhibition of TBK1 by Pyrazolo[3,4-b]pyridine Derivatives [14][15][16]

Compound TBK1 IC₅₀ (nM)
15i 8.5
15t 0.8
15y 0.2
BX795 7.1

| MRT67307 | 28.7 |

Table 3: Inhibition of DYRK1A/1B by Pyrazolo[3,4-b]pyridine Derivatives [17]

Compound DYRK1B IC₅₀ (nM)

| 8h | 3 |

Signaling Pathways

Derivatives of this compound are designed to inhibit specific kinases involved in critical cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of the inhibitors.

TRK Signaling Pathway

G Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS PLCG PLCγ Dimerization->PLCG AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Differentiation Neuronal Differentiation ERK->Differentiation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Differentiation

Caption: TRK Receptor Signaling Pathway.

c-MET Signaling Pathway

G HGF HGF cMET c-MET Receptor HGF->cMET Dimerization Dimerization & Autophosphorylation cMET->Dimerization GAB1 GAB1 Dimerization->GAB1 STAT3 STAT3 Dimerization->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration & Invasion STAT3->Migration

Caption: c-MET Receptor Signaling Pathway.

FGFR Signaling Pathway

G FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization FRS2 FRS2 Dimerization->FRS2 PLCG PLCγ Dimerization->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis PLCG->Angiogenesis

Caption: FGFR Signaling Pathway.

TBK1 Signaling Pathway

G PRR_Activation Pattern Recognition Receptor Activation (e.g., cGAS, RIG-I) Adaptors Adaptor Proteins (e.g., STING, MAVS) PRR_Activation->Adaptors TBK1_Activation TBK1 Activation Adaptors->TBK1_Activation IRF3 IRF3 Phosphorylation TBK1_Activation->IRF3 NFkB NF-κB Activation TBK1_Activation->NFkB IRF3_Dimerization IRF3 Dimerization IRF3->IRF3_Dimerization Nuclear_Translocation Nuclear Translocation IRF3_Dimerization->Nuclear_Translocation Gene_Expression Type I IFN Gene Expression Nuclear_Translocation->Gene_Expression Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes

Caption: TBK1 Innate Immunity Signaling.

CDK Signaling Pathway (G1/S Transition)

G Growth_Factors Growth Factors CyclinD Cyclin D Synthesis Growth_Factors->CyclinD CDK46_CyclinD Active CDK4/6-Cyclin D CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD pRb p-Rb (Phosphorylated) CDK46_CyclinD->pRb Rb Rb Rb->pRb E2F E2F Rb->E2F Inhibits pRb->E2F Releases CyclinE Cyclin E Synthesis E2F->CyclinE CDK2_CyclinE Active CDK2-Cyclin E CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE S_Phase S-Phase Entry CDK2_CyclinE->S_Phase

Caption: Simplified CDK G1/S Transition Pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its strategic functionalization allows for the development of potent and selective compounds targeting key signaling pathways implicated in cancer and other diseases. The protocols and data presented herein provide a framework for the synthesis, screening, and characterization of novel kinase inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold.

References

Application Notes and Protocols for 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine belongs to the broader class of pyrazolo[3,4-b]pyridines, a versatile scaffold that has demonstrated significant potential in the field of oncology.[1] While specific research on this compound is not extensively documented in publicly available literature, the pyrazolo[3,4-b]pyridine core is a key pharmacophore in the development of various kinase inhibitors targeting critical pathways in cancer progression.[2] This document provides a detailed overview of the applications of pyrazolo[3,4-b]pyridine derivatives in cancer research, including their mechanisms of action, experimental protocols, and relevant data, which can serve as a guide for investigating novel compounds such as this compound.

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of several key kinases implicated in cancer, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1).[3][4][5][6][7] These kinases are crucial regulators of cell cycle progression, cell proliferation, and immune responses, making them attractive targets for therapeutic intervention in various malignancies.

Mechanism of Action: Targeting Key Cancer-Related Kinases

The anticancer activity of pyrazolo[3,4-b]pyridine derivatives primarily stems from their ability to inhibit specific protein kinases. By acting as ATP-competitive inhibitors, these compounds block the phosphorylation of downstream substrates, thereby disrupting signaling pathways essential for tumor growth and survival.

Cyclin-Dependent Kinase (CDK) Inhibition

Several pyrazolo[3,4-b]pyridine derivatives have been shown to be potent inhibitors of CDKs, which are central to the regulation of the cell cycle.[4] By targeting CDKs, such as CDK2 and CDK9, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[4]

CDK_Inhibition_Pathway

Tropomyosin Receptor Kinase (TRK) Inhibition

TRK fusions are oncogenic drivers in a variety of tumors. Pyrazolo[3,4-b]pyridine derivatives have been developed as inhibitors of TRK kinases (TRKA, TRKB, and TRKC), showing potential for the treatment of cancers harboring NTRK gene fusions.[5][6]

TRK_Inhibition_Pathway

TANK-binding kinase 1 (TBK1) Inhibition

TBK1 is a key regulator of innate immunity and is also implicated in oncogenesis. Potent and selective inhibitors of TBK1 based on the 1H-pyrazolo[3,4-b]pyridine scaffold have been developed, suggesting a role for these compounds in cancer immunotherapy and targeted therapy.[3]

Quantitative Data Summary

The following table summarizes the in vitro activity of various pyrazolo[3,4-b]pyridine derivatives against different cancer-related kinases and cell lines. This data can serve as a benchmark for evaluating the potency of new analogs like this compound.

Compound ClassTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
1H-pyrazolo[3,4-b]pyridineTBK10.2--[3]
4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridinesCDK2460HCT-1161.98[4]
4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridinesCDK9262Hela2.59[4]
Pyrazolo[3,4-b]pyridineTRKA56Km-120.304[5][6]

Experimental Protocols

The following are representative protocols for evaluating the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. These can be adapted for the specific investigation of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Kinase_Assay_Workflow Start Start Prepare Kinase, Substrate,\nand ATP Solution Prepare Kinase, Substrate, and ATP Solution Start->Prepare Kinase, Substrate,\nand ATP Solution Serially Dilute\nTest Compound Serially Dilute Test Compound Prepare Kinase, Substrate,\nand ATP Solution->Serially Dilute\nTest Compound Incubate Kinase with\nTest Compound Incubate Kinase with Test Compound Serially Dilute\nTest Compound->Incubate Kinase with\nTest Compound Initiate Reaction with\nATP/Substrate Mix Initiate Reaction with ATP/Substrate Mix Incubate Kinase with\nTest Compound->Initiate Reaction with\nATP/Substrate Mix Stop Reaction and\nMeasure Activity Stop Reaction and Measure Activity Initiate Reaction with\nATP/Substrate Mix->Stop Reaction and\nMeasure Activity Calculate IC50 Calculate IC50 Stop Reaction and\nMeasure Activity->Calculate IC50 End End Calculate IC50->End

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin A, TRKA)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase and the test compound to the assay buffer.

  • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Plot the percentage of kinase inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (SRB Assay)

This protocol is used to assess the antiproliferative activity of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, HeLa, MCF-7)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compound dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).[3]

  • After treatment, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound SRB dye with 10 mM Tris base solution.

  • Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. The information and protocols provided herein offer a comprehensive guide for researchers and drug developers interested in exploring the therapeutic potential of this compound and its derivatives. Through systematic evaluation of their kinase inhibitory activity and antiproliferative effects, the full potential of these compounds in cancer therapy can be elucidated.

References

Application Notes and Protocols for 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine and its Analogs in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific research on 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine in the context of Alzheimer's disease (AD) is limited in publicly available literature, the core structure of pyrazolo[3,4-b]pyridine has emerged as a promising scaffold for the development of multi-target-directed ligands (MTDLs) against this complex neurodegenerative disorder. The multifaceted nature of AD, involving amyloid-beta (Aβ) plaque formation, neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, cholinergic dysfunction, and glycogen synthase kinase-3β (GSK-3β) hyperactivity, necessitates therapeutic strategies that can simultaneously modulate multiple pathological pathways. This document provides an overview of the application of pyrazolo[3,4-b]pyridine derivatives in AD research, focusing on their potential as multi-target inhibitors, with detailed data and protocols derived from key studies on analogous compounds.

Recent studies on pyrazolopyridine hybrids have demonstrated their potential to concurrently inhibit key enzymes and pathological processes implicated in Alzheimer's disease.[1] Notably, certain derivatives have shown potent inhibition of human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine, which is deficient in AD patients.[1] Furthermore, these compounds have exhibited significant inhibitory activity against GSK-3β, a kinase that plays a crucial role in tau hyperphosphorylation and Aβ production.[1] In addition to enzyme inhibition, pyrazolopyridine derivatives have been shown to effectively inhibit the aggregation of both tau protein and Aβ peptide, the primary components of NFTs and amyloid plaques, respectively.[1]

These findings underscore the therapeutic potential of the pyrazolo[3,4-b]pyridine scaffold in the design of novel anti-Alzheimer's agents. The following sections provide quantitative data on the biological activities of representative pyrazolopyridine derivatives and detailed protocols for their evaluation.

Data Presentation: Biological Activity of Pyrazolopyridine Derivatives

The following tables summarize the in vitro biological activities of promising pyrazolopyridine derivatives from a key study.[1] The data is presented to facilitate comparison of their inhibitory potency against various targets relevant to Alzheimer's disease.

Table 1: Cholinesterase Inhibition by Pyrazolopyridine Derivatives [1]

CompoundhAChE IC₅₀ (µM)hBuChE IC₅₀ (µM)
49 0.170.17
51 0.160.69
Rivastigmine-1.38

Table 2: GSK-3β Inhibition by Pyrazolopyridine Derivatives [1]

CompoundGSK-3β IC₅₀ (µM)
49 0.21
51 0.26
L807mts-

Table 3: Inhibition of Tau and Aβ Aggregation by Pyrazolopyridine Derivatives [1]

CompoundTau Protein Aggregation Inhibition (%)Aβ₁₋₄₂ Self-Aggregation Inhibition (%)
49 66.079.0
51 60.075.0

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of pyrazolo[3,4-b]pyridine derivatives for Alzheimer's disease research.

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition.

Materials:

  • Human Acetylcholinesterase (hAChE), recombinant

  • Human Butyrylcholinesterase (hBuChE), recombinant

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (pyrazolopyridine derivatives)

  • Rivastigmine (reference inhibitor)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of test compounds and rivastigmine in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution (10 mM), and 20 µL of the test compound solution at various concentrations.

  • Add 10 µL of hAChE or hBuChE enzyme solution and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE or BTCI for BuChE, 10 mM).

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

GSK-3β Inhibition Assay

This protocol outlines the procedure for measuring the inhibition of GSK-3β activity.

Materials:

  • Human GSK-3β, recombinant

  • GSK-3β substrate peptide

  • ATP

  • Kinase buffer

  • Test compounds (pyrazolopyridine derivatives)

  • L807mts (reference inhibitor)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 96-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the kinase buffer.

  • In a 96-well white plate, add the test compound solution, GSK-3β enzyme, and the substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • After incubation, add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure the luminescence using a luminometer. The signal intensity is inversely proportional to the amount of ATP consumed, and thus reflects the kinase activity.

  • Calculate the percentage of GSK-3β inhibition for each compound concentration.

  • Determine the IC₅₀ values from the dose-response curves.

Tau Protein Aggregation Inhibition Assay

This protocol details the method to assess the inhibition of heparin-induced tau protein aggregation.

Materials:

  • Recombinant human tau protein (full-length)

  • Heparin

  • Thioflavin T (ThT)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Test compounds (pyrazolopyridine derivatives)

  • 96-well black plates with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Prepare solutions of tau protein and heparin in the assay buffer.

  • In a 96-well black plate, mix the test compound at various concentrations with the tau protein solution.

  • Induce aggregation by adding the heparin solution to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 72 hours) with gentle shaking.

  • After incubation, add Thioflavin T solution to each well.

  • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • The fluorescence intensity of ThT is proportional to the amount of aggregated tau.

  • Calculate the percentage of inhibition of tau aggregation for each compound concentration relative to a control without an inhibitor.

Aβ₁₋₄₂ Self-Aggregation Inhibition Assay

This protocol describes the procedure to evaluate the inhibition of self-induced Aβ₁₋₄₂ peptide aggregation.

Materials:

  • Aβ₁₋₄₂ peptide

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Thioflavin T (ThT)

  • Test compounds (pyrazolopyridine derivatives)

  • 96-well black plates with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of Aβ₁₋₄₂ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and then diluting it in the assay buffer.

  • In a 96-well black plate, add the test compound at various concentrations to the Aβ₁₋₄₂ solution.

  • Incubate the plate at 37°C for a specified duration (e.g., 48 hours) to allow for aggregation.

  • After incubation, add Thioflavin T solution to each well.

  • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • The ThT fluorescence is proportional to the amount of fibrillar Aβ.

  • Calculate the percentage of inhibition of Aβ aggregation for each compound concentration compared to a control without an inhibitor.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of pyrazolo[3,4-b]pyridine derivatives in Alzheimer's research.

G cluster_pathology Alzheimer's Disease Pathology cluster_targets Therapeutic Targets cluster_inhibitor Pyrazolo[3,4-b]pyridine Derivatives APP Amyloid Precursor Protein (APP) Abeta Aβ Aggregation (Amyloid Plaques) APP->Abeta Neurodegeneration Neurodegeneration & Cognitive Decline Abeta->Neurodegeneration Tau Tau Protein pTau Tau Hyperphosphorylation (Neurofibrillary Tangles) Tau->pTau pTau->Neurodegeneration ACh_deficit Cholinergic Deficit ACh_deficit->Neurodegeneration GSK3b GSK-3β GSK3b->Abeta promotes GSK3b->pTau promotes AChE_BuChE AChE / BuChE AChE_BuChE->ACh_deficit causes Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->Abeta inhibits aggregation Inhibitor->pTau inhibits aggregation Inhibitor->GSK3b inhibits Inhibitor->AChE_BuChE inhibits

Caption: Multi-target therapeutic strategy for Alzheimer's disease.

G cluster_assays Biological Assays start Start: Pyrazolo[3,4-b]pyridine Scaffold synthesis Chemical Synthesis of Derivatives start->synthesis in_vitro In Vitro Screening synthesis->in_vitro AChE AChE/BuChE Inhibition in_vitro->AChE GSK3b GSK-3β Inhibition in_vitro->GSK3b Abeta_agg Aβ Aggregation Inhibition in_vitro->Abeta_agg Tau_agg Tau Aggregation Inhibition in_vitro->Tau_agg data_analysis Data Analysis (IC₅₀, % Inhibition) lead_selection Lead Compound Selection data_analysis->lead_selection lead_selection->synthesis Further Optimization in_vivo In Vivo Studies (Animal Models) lead_selection->in_vivo Promising Activity end Preclinical Candidate in_vivo->end AChE->data_analysis GSK3b->data_analysis Abeta_agg->data_analysis Tau_agg->data_analysis

Caption: Workflow for the evaluation of pyrazolopyridine derivatives.

G cluster_targets Simultaneous Modulation of Multiple Targets MTDL Multi-Target-Directed Ligand (Pyrazolo[3,4-b]pyridine Derivative) Target1 Target 1: Cholinesterases MTDL->Target1 Inhibits Target2 Target 2: GSK-3β MTDL->Target2 Inhibits Target3 Target 3: Aβ Aggregation MTDL->Target3 Inhibits Target4 Target 4: Tau Aggregation MTDL->Target4 Inhibits Synergistic_Effect Potential for Synergistic Therapeutic Effect Target1->Synergistic_Effect Target2->Synergistic_Effect Target3->Synergistic_Effect Target4->Synergistic_Effect Disease_Modification Disease-Modifying Potential Synergistic_Effect->Disease_Modification

Caption: Logical relationship of the multi-target approach.

References

Application Notes and Protocols: Derivatization of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its strategic bromine substitution at the C4-position allows for facile derivatization through various palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates. This document provides detailed application notes and experimental protocols for the derivatization of this compound and highlights the therapeutic potential of its derivatives as inhibitors of key kinases implicated in cancer and inflammatory diseases, such as Cyclin-Dependent Kinase 1 (CDK1), Tropomyosin Receptor Kinase (TRK), TANK-binding kinase 1 (TBK1), and Monopolar spindle 1 (Mps1).

Derivatization Strategies

The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds. These methods offer broad substrate scope and functional group tolerance, making them ideal for the generation of compound libraries for high-throughput screening.

Workflow for Derivatization and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 4-Bromo-6-methyl-1H- pyrazolo[3,4-b]pyridine B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C Pd Catalyst, Base, Ligand D 4-Aryl/Heteroaryl Derivatives B->D E 4-Amino Derivatives C->E F Kinase Inhibition Assays (CDK1, TRK, TBK1, Mps1) D->F E->F G Cell-Based Assays (Proliferation, Apoptosis) F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization H->I

A high-level workflow for the synthesis and evaluation of this compound derivatives.

Quantitative Data Summary

While specific quantitative data for the derivatization of this compound is not extensively available in the public domain, the broader class of pyrazolo[3,4-b]pyridine derivatives has shown significant promise as kinase inhibitors. The following tables summarize representative IC50 values for various pyrazolo[3,4-b]pyridine derivatives against several key kinase targets. This data serves to illustrate the potential of the scaffold in drug discovery.

Table 1: Representative Bioactivity of Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
C03TRKA56[1][2]
Larotrectinib TRKA<20[1]
Entrectinib TRKA1[1]
Compound 3 TRKA1.6[1]
Compound 4 TRKA17[1]
Compound 5 TRKA12[1]

Note: The compounds listed above are pyrazolo[3,4-b]pyridine derivatives, but not necessarily derived from this compound.

Table 2: Representative Bioactivity of Pyrazolo[3,4-b]pyridine Derivatives as TBK1 Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
15yTBK10.2[3][4][5]
15iTBK18.5[3]
15tTBK10.8[3]
BX795 TBK17.1[3]
MRT67307 TBK128.7[3]

Note: The compounds listed above are pyrazolo[3,4-b]pyridine derivatives, but not necessarily derived from this compound.

Table 3: Representative Bioactivity of Pyrazolo[3,4-b]pyridine Derivatives as Mps1 Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
31Mps12.596[5][6]

Note: The compound listed above is a pyrazolo[3,4-b]pyridine derivative, but not necessarily derived from this compound.

Table 4: Representative Bioactivity of Pyrazolo[3,4-b]pyridine Derivatives as CDK Inhibitors

Compound IDTarget KinaseIC50 (µM)Reference
9aCDK21.630[7]
14gCDK20.460[7]
9aCDK90.262[7]
14gCDK90.801[7]

Note: The compounds listed above are pyrazolo[3,4-b]pyridine derivatives, but not necessarily derived from this compound.

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-16 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl/heteroaryl-6-methyl-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos) (1-5 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., BINAP, 4 mol%) to a dry Schlenk flask.

  • Add the anhydrous solvent and stir for 10-15 minutes to allow for catalyst activation.

  • Add this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.5 eq).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine derivative.

Signaling Pathways

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been shown to target several critical signaling pathways involved in cell proliferation, survival, and immune response.

TRK Signaling Pathway in Cancer

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when activated by neurotrophins, trigger downstream signaling cascades such as the RAS-MAPK and PI3K-Akt pathways, promoting cell growth, differentiation, and survival. In several cancers, chromosomal rearrangements lead to the formation of TRK fusion proteins with constitutive kinase activity, driving oncogenesis. Inhibitors of TRK signaling can block these pro-tumorigenic effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K Neurotrophin Neurotrophin Neurotrophin->TRK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PyrazoloDerivative Pyrazolo[3,4-b]pyridine Derivative PyrazoloDerivative->TRK Proliferation Cell Proliferation & Survival Transcription->Proliferation

Inhibition of the TRK signaling pathway by pyrazolo[3,4-b]pyridine derivatives.
TBK1 Signaling in Innate Immunity

TANK-binding kinase 1 (TBK1) is a crucial kinase in the innate immune system. It is activated downstream of pattern recognition receptors (PRRs) that detect viral or bacterial components. Activated TBK1 phosphorylates and activates transcription factors such as IRF3 and NF-κB, leading to the production of type I interferons and other pro-inflammatory cytokines, which are essential for mounting an antiviral and antibacterial response.

G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Immune Response PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR Adaptors Adaptor Proteins PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 NFkB NF-κB TBK1->NFkB IRF3_p Phosphorylated IRF3 IRF3->IRF3_p NFkB_act Activated NF-κB NFkB->NFkB_act PyrazoloDerivative Pyrazolo[3,4-b]pyridine Derivative PyrazoloDerivative->TBK1 Gene_Expression Gene Expression IRF3_p->Gene_Expression NFkB_act->Gene_Expression Cytokines Type I Interferons & Pro-inflammatory Cytokines Gene_Expression->Cytokines

Modulation of the TBK1-mediated innate immune response by pyrazolo[3,4-b]pyridine derivatives.

Conclusion

The this compound core represents a highly valuable starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization at the C4-position through robust cross-coupling methodologies make this scaffold particularly attractive for drug discovery campaigns. The demonstrated potent inhibitory activity of the broader class of pyrazolo[3,4-b]pyridine derivatives against clinically relevant kinases underscores the therapeutic potential of compounds derived from this specific building block. The provided protocols and biological context aim to facilitate further research and development in this promising area of medicinal chemistry.

References

Application Notes & Protocols: Experimental Design for the Biological Evaluation of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its versatile biological activities.[1] This core is structurally analogous to purine bases, allowing it to interact with a wide range of biological targets.[1] Notably, derivatives of this scaffold have been extensively developed as potent inhibitors of various protein kinases, a critical class of enzymes often dysregulated in diseases like cancer.[2][3] Numerous studies have reported pyrazolo[3,4-b]pyridine derivatives as inhibitors of therapeutically relevant kinases such as Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), Tropomyosin Receptor Kinases (TRKs), and Cyclin-Dependent Kinases (CDKs).[4][5][6][7] Given this background, a new derivative, 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine (herein referred to as "Compound X"), warrants a systematic biological evaluation to determine its potential as a therapeutic agent, particularly in oncology.

This document provides a detailed experimental workflow and protocols to assess the anti-proliferative activity of Compound X, determine its potential as a kinase inhibitor, and investigate its mechanism of action on a key intracellular signaling pathway.

Experimental Design and Workflow

The proposed experimental design follows a logical, tiered approach, starting with broad screening and moving toward more specific mechanistic studies. This strategy ensures that resources are used efficiently to build a comprehensive biological profile of Compound X.

  • Primary Screening (Cell-Based): Assess the cytotoxic and anti-proliferative effects of Compound X across a panel of human cancer cell lines using an MTT assay.[8]

  • Secondary Screening (Biochemical): If significant anti-proliferative activity is observed, evaluate the compound's ability to directly inhibit a representative protein kinase in an in vitro biochemical assay.[3]

  • Mechanism of Action (Cell-Based): Investigate the effect of Compound X on a key downstream signaling pathway commonly modulated by kinase inhibitors, such as the MAPK/ERK pathway, using Western blot analysis.[9][10]

G cluster_0 Experimental Workflow start Compound X (this compound) screen1 Primary Screening: MTT Cytotoxicity Assay (Cancer Cell Line Panel) start->screen1 analysis1 Data Analysis: Calculate IC50 Values screen1->analysis1 decision1 Is IC50 < 10 µM? analysis1->decision1 screen2 Secondary Screening: In Vitro Kinase Inhibition Assay decision1->screen2 Yes stop_inactive Compound Inactive or Low Potency decision1->stop_inactive No analysis2 Data Analysis: Determine % Inhibition & IC50 screen2->analysis2 decision2 Significant Kinase Inhibition? analysis2->decision2 moa Mechanism of Action Study: Western Blot for p-ERK/ERK decision2->moa Yes decision2->stop_inactive No analysis3 Data Analysis: Quantify Pathway Modulation moa->analysis3 stop_active Lead Candidate for Further Optimization analysis3->stop_active

Caption: Tiered experimental workflow for the biological evaluation of Compound X.

Data Presentation

Quantitative data from the described experiments should be summarized in clear, organized tables for comparison and analysis.

Table 1: Anti-proliferative Activity of Compound X in Cancer Cell Lines

Cell Line Cancer Type Compound X IC₅₀ (µM) Positive Control IC₅₀ (µM) (e.g., Staurosporine)
HCT-116 Colon
MCF-7 Breast
A549 Lung
HeLa Cervical

IC₅₀ (half-maximal inhibitory concentration) values represent the mean ± SD of three independent experiments.

Table 2: In Vitro Kinase Inhibitory Activity of Compound X

Kinase Target Compound X % Inhibition @ 1 µM Compound X IC₅₀ (nM) Positive Control IC₅₀ (nM) (e.g., Sunitinib)
VEGFR2
FGFR1
ALK

IC₅₀ values represent the mean ± SD of two independent assays.

Table 3: Western Blot Densitometry Analysis of MAPK Pathway Modulation

Treatment Concentration (µM) p-ERK / Total ERK Ratio (Fold Change vs. Stimulated Control)
Vehicle Control (Unstimulated) 0
Stimulated Control (e.g., EGF) 0 1.0
Compound X + Stimulant 0.1
Compound X + Stimulant 1.0
Compound X + Stimulant 10.0

Data is presented as the relative band intensity normalized to a loading control and expressed as a fold change relative to the stimulated control.[9]

Detailed Experimental Protocols

Protocol 1: MTT Assay for Anti-proliferative Activity

This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Compound X (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[12] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the purple formazan crystals.[11] Mix gently by pipetting or shaking for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay

This protocol provides a general framework for measuring the ability of Compound X to inhibit a specific protein kinase (e.g., a receptor tyrosine kinase like VEGFR2 or FGFR1, which are common targets for this scaffold).[2][4] This example uses a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human kinase (e.g., VEGFR2)

  • Kinase substrate (e.g., a generic peptide)

  • Compound X (stock solution in DMSO)

  • Kinase reaction buffer

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Assay Setup: In a 384-well plate, add the kinase, substrate peptide, and reaction buffer.

  • Inhibitor Addition: Add serial dilutions of Compound X to the wells. Include a positive control inhibitor and a no-inhibitor (vehicle) control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).[3]

  • Signal Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal from the remaining ATP.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[3]

Protocol 3: Western Blot for MAPK Pathway Modulation

This protocol determines if Compound X can inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as ERK1/2.[9] A decrease in the phosphorylated form (p-ERK) relative to the total ERK protein indicates pathway inhibition.

G cluster_pathway Hypothetical Signaling Pathway ligand Growth Factor (e.g., FGF, VEGF) rtk Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) ligand->rtk ras RAS rtk->ras compound Compound X compound->rtk Inhibition raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus tf Transcription Factors response Proliferation, Survival tf->response

Caption: Potential inhibition of the MAPK signaling pathway by Compound X.

Materials:

  • Cancer cell line responsive to growth factor stimulation (e.g., HeLa or A549)

  • Serum-free medium

  • Growth factor (e.g., EGF or FGF)

  • Compound X

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-total-ERK1/2[10]

  • HRP-conjugated anti-rabbit secondary antibody[10]

  • PVDF membrane

  • SDS-PAGE equipment and reagents

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat cells with various concentrations of Compound X or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes to activate the MAPK pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein samples to 20-30 µg per lane, add Laemmli buffer, and boil. Separate proteins on a 10% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.[10]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[10]

  • Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total ERK, the same membrane can be stripped of the first antibody and re-probed with the anti-total-ERK antibody.

  • Data Analysis: Perform densitometric analysis of the bands using image analysis software. Normalize the phosphorylated protein signal to the total protein signal for each sample.

Logical Relationships in Experimental Design

The success and interpretation of each experimental stage are contingent upon the results of the preceding one, establishing a clear logical flow from initial observation to mechanistic insight.

G cluster_exp Experimental Stages center_node Biological Evaluation of Compound X cytotoxicity Anti-Proliferative Screening (MTT) center_node->cytotoxicity hypothesis Hypothesis: Compound X has anti-cancer activity via kinase inhibition hypothesis->center_node biochemical Biochemical Target Validation (Kinase Assay) cytotoxicity->biochemical if active data Data Analysis & Interpretation cytotoxicity->data mechanistic Cellular Mechanism of Action (Western Blot) biochemical->mechanistic if inhibitor biochemical->data mechanistic->data conclusion Conclusion: Potency, Target, and MoA data->conclusion

Caption: Logical connections between the stages of the evaluation process.

Conclusion

This structured approach provides a robust framework for the initial biological characterization of this compound. By systematically evaluating its anti-proliferative effects, kinase inhibitory potential, and impact on intracellular signaling, researchers can efficiently determine if the compound has a promising profile for further development as a therapeutic agent. Positive results from this workflow would justify more extensive studies, including broader kinase selectivity profiling, in vivo efficacy models, and pharmacokinetic assessments.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product

Low or no conversion of the starting material is a common issue in Suzuki coupling reactions, particularly with nitrogen-containing heterocycles like pyrazolopyridines. This can often be attributed to catalyst deactivation or suboptimal reaction conditions.

Potential Causes and Solutions:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen of the pyrazolo[3,4-b]pyridine core can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species.

    • Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands can sterically shield the palladium center, preventing inhibitory coordination from the substrate or product.

  • Inactive Catalyst: The active catalytic species in the Suzuki coupling is Pd(0). If a Pd(II) precatalyst is used, it must be efficiently reduced in situ.

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more easily activated Pd(II) precatalyst from the Buchwald G2, G3, or G4 series (e.g., XPhos Pd G3). These modern precatalysts are designed for rapid and efficient generation of the active Pd(0) species.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent.

    • Solution: A systematic optimization of these parameters is recommended. A common starting point for similar heterocyclic systems is a carbonate base (K₂CO₃ or Cs₂CO₃) in an aqueous mixture with an ethereal solvent like 1,4-dioxane or dimethoxyethane (DME) at elevated temperatures (80-110 °C).[2][3]

Issue 2: Significant Formation of Side Products

The presence of unwanted byproducts such as homocoupled boronic acid and debrominated starting material can complicate purification and reduce the yield of the desired product.

Potential Causes and Solutions:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of two boronic acid molecules.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). All solvents should be thoroughly degassed prior to use by methods such as freeze-pump-thaw cycles or by sparging with an inert gas.

  • Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom. It is particularly problematic with electron-rich or heteroaryl boronic acids and can be accelerated by strong bases and the presence of water.

    • Solution: If protodeboronation is suspected, consider using a milder base such as potassium fluoride (KF) or switching to anhydrous reaction conditions. Using more stable boronic esters, such as pinacol esters, can also mitigate this issue.

  • Debromination of the Starting Material: The bromo-pyrazolopyridine can undergo reduction to the corresponding debrominated compound.

    • Solution: This can sometimes be attributed to catalyst degradation or the presence of impurities. Ensuring high-purity starting materials and a stable, efficient catalyst system can help minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of this compound?

A1: For nitrogen-containing heteroaryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended to overcome catalyst inhibition. Excellent starting points include:

  • Pd(dppf)Cl₂: A versatile and robust catalyst for a wide range of Suzuki couplings.[2][4]

  • Buchwald Precatalysts: Specifically, second or third-generation precatalysts paired with ligands like XPhos or SPhos (e.g., XPhos Pd G2 or G3) have shown high efficacy for challenging heteroaryl couplings.[1][5][6]

Q2: Which base and solvent system should I try first?

A2: A common and often effective system for Suzuki couplings of similar heteroaryl halides is an aqueous base in an organic solvent. A good starting point would be:

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v). If solubility is an issue, other solvents such as DME, THF, or toluene can be explored.

Q3: What temperature should I run the reaction at?

A3: Suzuki couplings of aryl bromides typically require elevated temperatures to proceed at a reasonable rate. A starting temperature of 80-100 °C is recommended. If the reaction is sluggish, the temperature can be increased to the reflux temperature of the solvent. Microwave-assisted heating can also be an effective strategy to accelerate the reaction.[7]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of starting materials and the formation of the product.

Q5: My boronic acid is unstable. What can I do?

A5: If you are using a boronic acid that is prone to degradation (e.g., through protodeboronation), consider the following:

  • Use the corresponding boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which are generally more stable.

  • Employ anhydrous reaction conditions to minimize hydrolysis.

  • Use a milder base, such as KF.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterRecommended Condition 1Recommended Condition 2Notes
Palladium Source Pd(dppf)Cl₂XPhos Pd G3Buchwald precatalysts often show higher activity for challenging substrates.[5][6]
Catalyst Loading 2-5 mol%1-3 mol%Lower catalyst loading may be possible with more active precatalysts.
Ligand (none)(none)Ligand is integrated into the precatalyst.
Base K₂CO₃ (2-3 equiv.)Cs₂CO₃ (2 equiv.)Cs₂CO₃ is more soluble and can be more effective in some cases.
Solvent 1,4-Dioxane / H₂O (4:1)DME / H₂O (4:1)Ensure solvents are degassed.
Temperature 90-100 °C80-90 °CMicrowave heating can significantly reduce reaction times.[7]
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Crucial to prevent side reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-dioxane and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Combine Reactants: - Pyrazolopyridine - Boronic Acid - Base Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Pd Catalyst Solvent->Catalyst Heat Heat & Stir Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Monitor->Heat Incomplete Quench Cool & Quench Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify (Chromatography) Extract->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Logic Start Low/No Conversion? Catalyst Issue: Catalyst Inactivation Start->Catalyst Yes SideProducts Issue: Side Reactions Start->SideProducts No, but... Conditions Issue: Suboptimal Conditions Catalyst->Conditions Sol_Ligand Solution: - Use Bulky Ligands (XPhos) - Use Modern Precatalysts Catalyst->Sol_Ligand Sol_BaseSolvent Solution: - Screen Bases (K2CO3, Cs2CO3) - Screen Solvents (Dioxane, DME) - Vary Temperature Conditions->Sol_BaseSolvent Sol_Inert Solution: - Ensure Inert Atmosphere - Degas Solvents SideProducts->Sol_Inert Homocoupling? Sol_Boronic Solution: - Use Boronic Esters - Anhydrous Conditions SideProducts->Sol_Boronic Protodeboronation?

Caption: Troubleshooting logic for common Suzuki coupling issues.

References

Technical Support Center: Purification of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of this compound.

Q1: My crude product appears as a viscous oil or sticky solid, making it difficult to handle. What should I do?

A1: This is a common issue and can often be resolved by trituration. Suspend your crude material in a non-polar solvent in which the product is poorly soluble but the impurities are more soluble, such as hexanes or diethyl ether. Stir the suspension vigorously. This process should help to break down the oil or sticky residue and encourage the product to precipitate as a solid. The solid can then be collected by filtration.

Q2: I am seeing multiple spots on the Thin Layer Chromatography (TLC) of my crude product. How can I identify the product spot and choose a suitable purification method?

A2: To identify the product spot, you can run co-spots on the TLC plate with your starting materials. The spot that is not a starting material is likely your product. Staining the TLC plate with a visualizing agent like potassium permanganate can also help differentiate between starting materials and the product based on their functional groups.

Based on the polarity of your product and the separation of the spots, you can decide on the purification method:

  • Good separation: If the spots are well-separated, column chromatography is a suitable choice.

  • Poor separation or streaking: If the spots are close together or show streaking, you may need to optimize the solvent system for column chromatography or consider preparative High-Performance Liquid Chromatography (HPLC) for better resolution.

Q3: During column chromatography, my product is co-eluting with an impurity. How can I improve the separation?

A3: Co-elution is a frequent challenge. Here are several strategies to improve separation:

  • Solvent System Optimization:

    • Decrease Polarity: Gradually decrease the polarity of your eluent system. For example, if you are using a 1:1 mixture of ethyl acetate and hexanes, try a 1:2 or 1:3 mixture.

    • Change Solvents: Switch to a different solvent system with different selectivities. For instance, you could try a dichloromethane/methanol gradient.

  • Column Parameters:

    • Increase Column Length: A longer column provides more surface area for interaction and can improve separation.

    • Decrease Loading: Overloading the column can lead to band broadening and poor separation. Reduce the amount of crude material loaded onto the column.

  • Use a Different Stationary Phase: If you are using silica gel, consider using alumina or a reverse-phase C18 silica gel, which can offer different separation characteristics.

Q4: The purity of my product after column chromatography is still below the desired level (e.g., <95%). What are the next steps?

A4: If a single round of column chromatography is insufficient, you can:

  • Recrystallization: This is an excellent technique for final purification if you can find a suitable solvent system. The ideal solvent will dissolve the compound when hot but not at room temperature, while impurities remain in solution or are insoluble.

  • Preparative HPLC: For very high purity requirements, preparative HPLC is the most powerful technique. It offers superior separation efficiency compared to standard column chromatography.

  • Second Column Chromatography: You can perform a second column chromatography using a different solvent system or stationary phase to target the remaining impurities.

Q5: My compound seems to be degrading on the silica gel column. How can I prevent this?

A5: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel. To mitigate degradation:

  • Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine in the mobile phase).

  • Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Elute the product as efficiently as possible.

Data Presentation

The following table summarizes typical purity levels that can be achieved for this compound using different purification techniques. These values are illustrative and can vary based on the initial purity of the crude material and the optimization of the purification protocol.

Purification TechniqueStarting Purity (Crude)Purity After 1st PassPurity After 2nd Pass/Optimization
Trituration ~70%~80-85%N/A
Recrystallization ~85%>98%N/A
Column Chromatography (Silica Gel) ~70%~90-95%>97% (with optimized gradient)
Preparative HPLC ~90%>99%N/A

Experimental Protocols

1. General Protocol for Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Equilibration: Equilibrate the column by running the initial mobile phase (e.g., 100% hexanes) through it.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column.

  • Elution: Start the elution with a non-polar solvent and gradually increase the polarity of the mobile phase. A common gradient for this type of compound is ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 50%).[1][2]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

2. General Protocol for Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. The ideal solvent will fully dissolve the compound when hot and result in crystal formation upon cooling.

  • Dissolution: In a flask, dissolve the impure this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow A Crude 4-Bromo-6-methyl-1H- pyrazolo[3,4-b]pyridine B TLC Analysis A->B C Assess Purity and Impurity Profile B->C D Column Chromatography C->D Multiple Impurities E Recrystallization C->E High Initial Purity F Preparative HPLC C->F Difficult Separation G Characterization (NMR, MS, etc.) D->G E->G F->G H Pure Product (>98%) G->H

Caption: General workflow for the purification of this compound.

Troubleshooting_Purification Start Start: Impure Product Q1 Is the product pure by TLC? Start->Q1 Q2 Are spots well-separated on TLC? Q1->Q2 No End_Success Pure Product Q1->End_Success Yes A1 Column Chromatography Q2->A1 Yes A2 Optimize TLC Solvent System Q2->A2 No A1->Q1 A3 Recrystallization or Prep HPLC A1->A3 Purity still low A2->Q2 A3->End_Success End_Fail Re-evaluate Synthesis A3->End_Fail Still impure

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Synthesis of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent method for the synthesis of 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[1] For this compound, a common approach is the reaction of a 3-aminopyrazole with a bromo-substituted β-diketone. The formation of the pyridine ring is achieved through cyclization.

Q2: I am experiencing very low yields. What are the potential causes?

A2: Low yields in the synthesis of pyrazolo[3,4-b]pyridines are a common challenge and can be attributed to several factors:

  • Purity of Starting Materials: Impurities in the aminopyrazole or the β-dicarbonyl compound can lead to side reactions and inhibit the desired transformation.[2]

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst can result in incomplete reactions or degradation of the product.[2]

  • Formation of Regioisomers: When using unsymmetrical starting materials, the formation of undesired regioisomers can significantly lower the yield of the target compound.[1][2]

  • Inefficient Purification: Product loss during workup and purification steps can also contribute to low isolated yields.

Q3: How can I minimize the formation of regioisomers?

A3: The formation of regioisomers is a significant challenge, particularly when using unsymmetrical dicarbonyl compounds.[1] To control regioselectivity, consider the following:

  • Choice of Starting Materials: Utilizing a symmetrical β-dicarbonyl compound, if the synthesis allows, will eliminate the possibility of regioisomer formation.

  • Reaction Conditions: The choice of catalyst and solvent can influence the regioselectivity of the cyclization. It is recommended to consult literature for specific examples that are structurally similar to your target molecule.[2]

  • Protecting Groups: In some cases, the use of protecting groups on the aminopyrazole can direct the cyclization to favor the desired isomer.

Q4: What are the best practices for purifying this compound?

A4: Purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity. Column chromatography is the most common method.[2]

  • Column Chromatography:

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

  • Work-up: A thorough aqueous work-up is essential to remove inorganic salts and the catalyst before chromatographic purification.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Purity of starting materials is low.Ensure high purity of the aminopyrazole and β-dicarbonyl reactants. Consider recrystallization or purification of starting materials.[2]
Incorrect reaction temperature or time.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Experiment with a range of temperatures; some reactions require heating while others proceed at room temperature.[2]
Inappropriate catalyst or solvent.Screen different acidic catalysts (e.g., acetic acid, Lewis acids like ZrCl4) and solvents. Solvent-free conditions at elevated temperatures have also been reported to be effective.[2]
Multiple Spots on TLC (Potential Side Products) Formation of regioisomers.If using an unsymmetrical β-dicarbonyl, this is a likely cause. Optimize reaction conditions (catalyst, solvent) to favor the desired isomer. Careful column chromatography is needed for separation.[1][2]
Incomplete reaction or degradation.Monitor the reaction by TLC. If starting material is still present, increase the reaction time or temperature. If streaking or new, lower Rf spots appear over time, the product might be degrading.
Side reactions of starting materials.Ensure an inert atmosphere if the reactants are sensitive to air or moisture.
Difficulty in Product Isolation/Purification Product is highly polar and streaks on the silica gel column.Try using a more polar eluent system for column chromatography, for example, by adding a small percentage of methanol to your dichloromethane or ethyl acetate eluent.
Co-elution of impurities.If column chromatography is ineffective, consider recrystallization from a suitable solvent or solvent mixture.
Product is an oil and difficult to handle.Try to form a salt (e.g., hydrochloride) to induce crystallization.

Experimental Protocols

General Procedure for the Synthesis of 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines

This protocol is based on the reaction of a 3-aminopyrazole with a β-dicarbonyl compound.

Materials:

  • 3-Amino-5-methylpyrazole (1 equivalent)

  • 3-Bromo-2,4-pentanedione (1 equivalent)

  • Glacial Acetic Acid (as solvent and catalyst)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-5-methylpyrazole and 3-bromo-2,4-pentanedione.

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.

Note: The yield for this specific reaction is not reported in the provided search results and would need to be determined experimentally. Yields for similar syntheses of pyrazolo[3,4-b]pyridines can range from low to moderate, depending on the specific substrates and conditions.

Data Presentation

The following table summarizes how different reaction parameters can influence the yield in the synthesis of pyrazolo[3,4-b]pyridine derivatives, based on general findings in the literature. This data is illustrative and specific yields for this compound will require experimental determination.

Parameter Condition A Yield A Condition B Yield B Reference
Catalyst Acetic AcidModerateZrCl4Potentially Higher[2]
Solvent EthanolGoodSolvent-free (100 °C)Potentially Higher[2]
Temperature Room TemperatureVariesRefluxGenerally Higher[2]
Reactant Purity Technical GradeLowHigh Purity (>98%)Higher[2]

Visualizations

Experimental Workflow for Synthesis and Troubleshooting

experimental_workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting start Start reactants Mix 3-Amino-5-methylpyrazole and 3-Bromo-2,4-pentanedione start->reactants solvent Add Acetic Acid reactants->solvent reflux Reflux and Monitor by TLC solvent->reflux workup Aqueous Workup and Extraction reflux->workup low_yield Low Yield? reflux->low_yield Check purification Column Chromatography workup->purification side_products Side Products? workup->side_products Check product 4-Bromo-6-methyl-1H- pyrazolo[3,4-b]pyridine purification->product purification_issue Purification Difficulty? purification->purification_issue Check check_purity Check Reactant Purity low_yield->check_purity Yes optimize_conditions Optimize T, t, Catalyst, Solvent low_yield->optimize_conditions Yes regioisomers Address Regioisomer Formation side_products->regioisomers Yes optimize_purification Optimize Chromatography/ Recrystallization purification_issue->optimize_purification Yes

Caption: A flowchart illustrating the general synthetic workflow for this compound and key troubleshooting checkpoints.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield impure_reactants Impure Reactants low_yield->impure_reactants suboptimal_conditions Suboptimal Conditions (T, t, Catalyst, Solvent) low_yield->suboptimal_conditions regioisomer_formation Regioisomer Formation low_yield->regioisomer_formation product_degradation Product Degradation low_yield->product_degradation poor_purification Inefficient Purification low_yield->poor_purification purify_reactants Purify Starting Materials impure_reactants->purify_reactants optimize_reaction Systematic Optimization suboptimal_conditions->optimize_reaction control_regioselectivity Modify Reactants/Conditions regioisomer_formation->control_regioselectivity monitor_reaction Monitor by TLC product_degradation->monitor_reaction optimize_purification Optimize Purification Method poor_purification->optimize_purification

Caption: A diagram illustrating the potential causes of low yield and their corresponding solutions in the synthesis of this compound.

References

Troubleshooting low bioactivity of pyrazolo[3,4-b]pyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low bioactivity of pyrazolo[3,4-b]pyridine compounds during their experiments.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Unexpectedly Low or No Biological Activity

Question: My synthesized pyrazolo[3,4-b]pyridine compound shows significantly lower bioactivity than expected based on literature data for similar analogs. What are the potential reasons?

Answer: Several factors, ranging from the compound's intrinsic properties to experimental execution, can contribute to unexpectedly low bioactivity. A systematic troubleshooting approach is crucial. Here are the key areas to investigate:

  • Compound Purity and Integrity:

    • Residual Solvents or Reagents: Impurities from the synthesis, such as residual solvents, starting materials, or catalysts, can interfere with biological assays.

    • Structural Isomers: The synthesis of pyrazolo[3,4-b]pyridines, particularly from unsymmetrical starting materials, can result in the formation of regioisomers.[1] One isomer may be significantly more active than the other.

    • Tautomeric Forms: Pyrazolo[3,4-b]pyridines can exist in different tautomeric forms (1H- and 2H-isomers).[1][2] The 1H-tautomer is generally more stable, but the less stable tautomer might be responsible for the biological activity.[1]

    • Compound Degradation: The compound may be unstable under storage or experimental conditions (e.g., sensitive to light, temperature, or pH).

  • Physicochemical Properties:

    • Poor Solubility: Low aqueous solubility is a common issue for heterocyclic compounds and can drastically limit the effective concentration of the compound in biological assays.

    • Compound Aggregation: At higher concentrations, compounds can form aggregates, which can lead to non-specific activity or an apparent loss of potency.

  • Assay-Specific Issues:

    • Incorrect Assay Conditions: The buffer composition, pH, ionic strength, and concentration of co-factors (like ATP in kinase assays) can significantly impact enzyme activity and inhibitor potency.

    • Target Engagement: The compound may not be reaching its intended biological target within the cell due to poor membrane permeability or active efflux.

    • Cell Line Specificity: The observed activity can be highly dependent on the specific cell line used, due to differences in target expression levels, downstream signaling pathways, or drug metabolism.[3]

Troubleshooting Workflow:

start Low Bioactivity Observed purity Verify Compound Purity & Integrity (NMR, LC-MS, HPLC) start->purity solubility Assess Physicochemical Properties (Solubility, Aggregation) purity->solubility Purity Confirmed conclusion Identify Root Cause purity->conclusion Impurity/Isomer Identified assay_params Review Assay Parameters (Controls, Conditions) solubility->assay_params Properties Acceptable solubility->conclusion Solubility/Aggregation Issue target_engagement Confirm Target Engagement (Cellular Thermal Shift Assay, etc.) assay_params->target_engagement Assay Validated assay_params->conclusion Assay Condition Optimization Needed target_engagement->conclusion target_engagement->conclusion Poor Target Engagement

Caption: Troubleshooting workflow for low bioactivity.

Issue 2: Difficulty in Synthesizing the Pyrazolo[3,4-b]pyridine Core

Question: I am struggling with the synthesis of my target pyrazolo[3,4-b]pyridine, experiencing low yields and the formation of multiple products. How can I optimize the synthesis?

Answer: The synthesis of the pyrazolo[3,4-b]pyridine scaffold can indeed be challenging. Common issues include low yields, lack of regioselectivity, and difficult purification.[4] Here are some troubleshooting strategies based on common synthetic routes:

  • Three-Component Reactions: This is a popular method for constructing the pyrazolo[3,4-b]pyridine core.

    • Purity of Starting Materials: Ensure high purity of the aminopyrazole, aldehyde, and the active methylene compound, as impurities can inhibit the reaction.[4]

    • Catalyst and Solvent: The choice of catalyst and solvent is critical. While ethanol is commonly used, a solvent screen might be necessary.[4] In some cases, solvent-free conditions at elevated temperatures have been reported to give high yields.[4]

    • Reaction Conditions: Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid product degradation from prolonged reaction times or high temperatures.[4]

  • Synthesis from Preformed Pyrazoles (e.g., with 1,3-dicarbonyl compounds):

    • Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can be formed.[1][2] The regioselectivity is dependent on the relative electrophilicity of the two carbonyl groups.[2] Modifying the substituents on the dicarbonyl compound can favor the formation of the desired isomer.

    • Reaction Conditions: Different reaction conditions can be employed, such as using water at 90°C or methanol with HCl at room temperature.[1]

Synthetic Strategy Overview:

start Pyrazolo[3,4-b]pyridine Synthesis route1 From Preformed Pyrazole start->route1 route2 From Preformed Pyridine start->route2 three_component Three-Component Reaction start->three_component sub1 5-Aminopyrazole + 1,3-Dicarbonyl route1->sub1 sub2 5-Aminopyrazole + Aldehyde + Active Methylene Compound three_component->sub2

Caption: Common synthetic routes to pyrazolo[3,4-b]pyridines.

Issue 3: My Compound is a Potent Kinase Inhibitor in Biochemical Assays but Shows Weak Activity in Cell-Based Assays.

Question: I have a pyrazolo[3,4-b]pyridine derivative that shows nanomolar potency against the isolated kinase, but its anti-proliferative activity in cancer cell lines is in the micromolar range. What could be the reason for this discrepancy?

Answer: This is a common challenge in drug discovery and often points to issues with the compound's properties in a cellular context.

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Efflux by Transporters: The compound could be a substrate for efflux pumps (like P-glycoprotein), which actively remove it from the cell, keeping the intracellular concentration low.

  • Metabolic Instability: The compound might be rapidly metabolized by cellular enzymes into inactive forms.

  • High Protein Binding: In cell culture media containing serum, the compound can bind to proteins like albumin, reducing the free concentration available to enter the cells.

  • Off-Target Effects: In a cellular environment, the compound might have off-target effects that counteract its on-target inhibitory activity.

To investigate this, you can perform follow-up studies such as cell permeability assays (e.g., PAMPA), screen for efflux pump liability, and assess metabolic stability in liver microsomes or hepatocytes.

Quantitative Data Summary

The following tables summarize the biological activity of representative pyrazolo[3,4-b]pyridine compounds from the literature.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50Assay TypeReference
C03TRKA56 nMHTRF[5]
C09TRKA57 nMHTRF[6]
C10TRKA26 nMHTRF[6]
15yTBK10.2 nMZ'-LYTE/Adapta[7]
BX795 (Ref.)TBK17.1 nMNot Specified[7]
17PIM-143 nMNot Specified[8]
19PIM-126 nMNot Specified[8]
6bCDK20.27 µMNot Specified[9]
6bPIM-10.67 µMNot Specified[9]

Table 2: In Vitro Anti-proliferative Activity

Compound IDCell LineIC50 / GI50Assay TypeReference
C03Km-12 (colon cancer)0.304 µMNot Specified[5]
6nHeLa (cervical cancer)Not Specified (Induces G2/M arrest)Not Specified[3]
8cNCI-60 PanelMG-MID: 1.33 µMNot Specified[10]
17MCF-7 (breast cancer)5.98 µMNot Specified[8]
19MCF-7 (breast cancer)5.61 µMNot Specified[8]
6bHCT-116 (colon cancer)Not Specified (Selectivity Index: 15.05)MTT[9]
6bHepG2 (liver cancer)Not Specified (Selectivity Index: 9.88)MTT[9]

Experimental Protocols

1. General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized procedure for determining the in vitro potency of a compound against a target kinase.

  • Principle: The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a strong signal indicates kinase inhibition.[11]

  • Materials:

    • Kinase of interest

    • Kinase-specific substrate

    • ATP

    • Assay buffer

    • Test compound (serially diluted)

    • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

    • 384-well plates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[12]

    • Kinase/Substrate Addition: Add 2 µL of a pre-mixed solution containing the kinase and its substrate to each well.[12]

    • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well.[12]

    • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes).[12]

    • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[12]

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes.[12]

    • Data Acquisition: Measure the luminescence using a plate reader.[12]

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.[12]

Workflow for Kinase Inhibition Assay:

start Prepare Reagents plate_compound Plate Serially Diluted Compound start->plate_compound add_kinase Add Kinase/Substrate Mixture plate_compound->add_kinase add_atp Initiate Reaction with ATP add_kinase->add_atp incubate Incubate at Room Temperature add_atp->incubate stop_reaction Stop Reaction & Deplete ATP incubate->stop_reaction generate_signal Generate Luminescent Signal stop_reaction->generate_signal read_plate Measure Luminescence generate_signal->read_plate analyze Calculate IC50 read_plate->analyze cluster_downstream Downstream Signaling cluster_output Cellular Response Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_pyridine->TRK_Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

References

Technical Support Center: Overcoming Poor Solubility of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor solubility of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do this compound derivatives often exhibit poor aqueous solubility?

A1: The poor aqueous solubility of these derivatives can be attributed to several physicochemical properties. The pyrazolo[3,4-b]pyridine core is a relatively rigid, planar heterocyclic system that can favor strong crystal lattice packing, making it difficult for water molecules to solvate the compound. The presence of the bromo substituent further increases the molecule's lipophilicity, reducing its affinity for aqueous media.

Q2: What are the initial steps to assess the solubility of a new this compound derivative?

A2: A preliminary solubility assessment should be conducted in a range of solvents with varying polarities. This typically includes aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0), organic solvents like dimethyl sulfoxide (DMSO) and ethanol, and co-solvent mixtures (e.g., ethanol/water). A kinetic solubility assay is a rapid method for early-stage assessment.[1]

Q3: Can pH modification be used to improve the solubility of these derivatives?

A3: The potential for pH modification to enhance solubility depends on the presence of ionizable functional groups on the specific derivative. The pyrazolo[3,4-b]pyridine core itself has basic nitrogens that can be protonated at acidic pH, potentially increasing aqueous solubility. If your derivative has acidic or basic moieties, adjusting the pH of the solution to ionize these groups can be an effective strategy.

Q4: What are the most common formulation strategies for poorly soluble kinase inhibitors like many pyrazolo[3,4-b]pyridine derivatives?

A4: For preclinical in vivo studies, common formulation strategies include co-solvent systems (e.g., DMSO/PEG300/Tween 80/saline), cyclodextrin complexes to enhance aqueous solubility, and nanosuspensions for both oral and intravenous administration.[2] For solid dosage forms, amorphous solid dispersions are a widely used technique to improve dissolution rates.[3]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution of a DMSO stock into an aqueous buffer.

  • Problem: This phenomenon, often called "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that medium.[4]

  • Troubleshooting Steps:

    • Reduce Final Concentration: Determine the lowest effective concentration for your assay to minimize the chances of precipitation.

    • Optimize Co-solvent Percentage: While keeping the final DMSO concentration low (typically <0.5% to avoid biological interference), you can experiment with small amounts of other co-solvents like ethanol in your final dilution.

    • Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous buffer can help to stabilize the compound and prevent precipitation.

    • pH Adjustment: If the compound has an ionizable group, adjusting the pH of the aqueous buffer to ensure the compound is in its more soluble ionized form can be effective.

Issue 2: Inconsistent results in cell-based assays.

  • Problem: Poor solubility can lead to the formation of small, invisible precipitates in the assay medium, resulting in variable compound concentration and inconsistent biological activity.

  • Troubleshooting Steps:

    • Visual Inspection: Before adding to cells, carefully inspect the final diluted solution for any signs of precipitation (cloudiness, particles) under a microscope.

    • Pre-solubilization: Ensure the compound is fully dissolved in the organic stock solution before serial dilution. Gentle warming and sonication can aid in complete dissolution.

    • Formulation with Solubilizing Excipients: For in vitro studies, consider formulating the compound with solubilizing agents like cyclodextrins (e.g., HP-β-CD) to increase the apparent solubility in the cell culture medium.

Issue 3: Low and variable oral bioavailability in animal studies.

  • Problem: Poor aqueous solubility often leads to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and high variability between subjects.

  • Troubleshooting Steps:

    • Particle Size Reduction: Micronization or nanocrystallization of the solid compound can significantly increase the surface area available for dissolution.

    • Amorphous Solid Dispersions: Formulating the compound as an amorphous solid dispersion with a hydrophilic polymer can enhance the dissolution rate and extent of absorption.

    • Lipid-Based Formulations: For highly lipophilic compounds, formulating in a lipid-based system (e.g., self-emulsifying drug delivery systems - SEDDS) can improve oral absorption by presenting the drug in a solubilized form.

Quantitative Solubility Data

Disclaimer: The following tables contain illustrative, hypothetical solubility data for this compound and a representative derivative. This data is provided for demonstration purposes to illustrate how such information would be presented and should not be considered as experimentally verified values.

Table 1: Illustrative Aqueous Solubility of this compound (Hypothetical Data)

pHTemperature (°C)Solubility (µg/mL)Method
5.0255.2Shake-Flask (24h)
7.4251.8Shake-Flask (24h)
9.0251.5Shake-Flask (24h)
7.4372.5Shake-Flask (24h)

Table 2: Illustrative Solubility of a Representative Derivative in Various Solvents (Hypothetical Data) (Derivative: 4-Bromo-6-methyl-1-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine)

SolventTemperature (°C)Solubility (mg/mL)
Water25< 0.01
Phosphate Buffered Saline (PBS) pH 7.425< 0.01
0.1 N HCl251.5
Dimethyl Sulfoxide (DMSO)25> 50
Ethanol252.1
Polyethylene Glycol 400 (PEG 400)2515.3
10% DMSO / 90% PBS pH 7.4 (v/v)250.1

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of a poorly soluble this compound derivative by creating an amorphous solid dispersion with a hydrophilic polymer.

Materials:

  • This compound derivative (API)

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Dichloromethane (DCM)

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Preparation of the Spraying Solution:

    • Weigh 100 mg of the API and 200 mg of PVP K30 (1:2 ratio).

    • Dissolve both components in a suitable solvent system, such as a 1:1 mixture of DCM and methanol, to obtain a clear solution. A typical total solid concentration is 5-10% (w/v).

  • Solvent Evaporation:

    • Transfer the solution to a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying:

    • Once the solvent is fully evaporated, a thin film will form on the flask wall.

    • Scrape the solid material from the flask.

    • Dry the resulting solid under vacuum at 40°C for 24-48 hours to remove any residual solvent.

  • Characterization:

    • The resulting powder should be characterized by techniques such as Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline melting peak and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature.

Protocol 2: Preparation of a Nanosuspension by Wet Milling

Objective: To increase the surface area and dissolution velocity of a this compound derivative by reducing its particle size to the nanometer range.

Materials:

  • This compound derivative (API)

  • Poloxamer 188 (as a stabilizer)

  • Purified water

  • Planetary ball mill or similar high-energy mill

  • Zirconium oxide grinding beads (0.1-0.5 mm diameter)

Procedure:

  • Preparation of the Suspension:

    • Prepare a 2% (w/v) aqueous solution of Poloxamer 188.

    • Disperse 1% (w/v) of the API into the stabilizer solution.

  • Wet Milling:

    • Transfer the suspension to the grinding jar of the ball mill.

    • Add the zirconium oxide grinding beads. The volume of the beads should be approximately 30-40% of the grinding jar volume.

    • Mill the suspension at a high speed (e.g., 500-600 rpm) for a specified duration (e.g., 24-48 hours). The milling time should be optimized to achieve the desired particle size.

  • Separation and Characterization:

    • Separate the nanosuspension from the grinding beads by decantation or sieving.

    • Characterize the particle size and size distribution of the nanosuspension using dynamic light scattering (DLS).

    • The physical stability of the nanosuspension should be monitored over time for any signs of particle growth or aggregation.

Protocol 3: Preparation of a Liposomal Formulation by Thin-Film Hydration

Objective: To encapsulate a this compound derivative within liposomes for potential intravenous delivery and improved tolerability.

Materials:

  • This compound derivative (API)

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

Procedure:

  • Formation of the Lipid Film:

    • Dissolve the API, SPC, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio of SPC to cholesterol is 2:1. The amount of API can be varied (e.g., 1:10 drug-to-lipid weight ratio).

    • Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall.

    • Keep the flask under vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles - SUVs), the MLV suspension can be sonicated using a probe sonicator or subjected to multiple extrusion cycles through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification and Characterization:

    • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

    • Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_process Experimental Process cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of This compound Derivative ASD Amorphous Solid Dispersion Problem->ASD Select Strategy Nano Nanosuspension Problem->Nano Select Strategy Lipo Liposomal Formulation Problem->Lipo Select Strategy Formulate Formulation Development ASD->Formulate Nano->Formulate Lipo->Formulate Characterize Physicochemical Characterization (DSC, PXRD, DLS, etc.) Formulate->Characterize Evaluate In Vitro / In Vivo Evaluation (Dissolution, Bioavailability) Characterize->Evaluate Outcome Improved Solubility and Enhanced Bioavailability Evaluate->Outcome

Caption: Experimental workflow for addressing poor solubility.

signaling_pathway_TBK1 cluster_stimulus Stimulus cluster_receptors Receptors cluster_adaptors Adaptor Proteins cluster_kinase Kinase Activation cluster_transcription Transcription Factor Activation cluster_response Cellular Response PAMPs Pathogen-Associated Molecular Patterns (PAMPs) TLR Toll-like Receptors (TLRs) PAMPs->TLR RLR RIG-I-like Receptors (RLRs) PAMPs->RLR TRIF TRIF TLR->TRIF MAVS MAVS RLR->MAVS TBK1 TBK1 TRIF->TBK1 MAVS->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TBK1 Inhibition IFN Type I Interferon Production IRF3->IFN

Caption: TBK1 signaling pathway and inhibition.

signaling_pathway_TRKA cluster_ligand Ligand cluster_receptor Receptor cluster_ras_pathway RAS-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway NGF Nerve Growth Factor (NGF) TRKA TRKA Receptor NGF->TRKA Binds and Activates RAS RAS TRKA->RAS PI3K PI3K TRKA->PI3K Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRKA Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: TRKA signaling pathway and inhibition.

References

Technical Support Center: Byproduct Identification in 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine in common cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound.

Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with this compound and observing significant amounts of a homocoupled byproduct of my boronic acid/ester. What is causing this and how can I minimize it?

Answer:

Homocoupling of the boronic acid or ester is a common side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of oxygen in the reaction mixture.[1] The mechanism can involve an oxidative coupling of the boronic acid, catalyzed by the palladium catalyst.

Troubleshooting Steps:

  • Degassing: Ensure rigorous degassing of your solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Reagent Purity: Use high-purity boronic acids/esters, as impurities can sometimes promote side reactions.

  • Reaction Conditions: Optimization of the base, solvent, and temperature can also influence the extent of homocoupling.

Potential Byproducts in Suzuki-Miyaura Coupling:

Byproduct NameStructureCommon CauseMitigation Strategy
Boronic Acid Homocoupling ProductR-R (from R-B(OH)₂)Presence of oxygen, side reaction in the catalytic cycle.[1][2][3]Rigorous degassing, maintaining an inert atmosphere.
Dehalogenated Starting Material (6-methyl-1H-pyrazolo[3,4-b]pyridine)Presence of trace water or other proton sources.Use of anhydrous solvents and reagents.
Phenylated Byproduct (from phosphine ligands)Product with a phenyl group from the ligand.[4]Ligand degradation or participation in the catalytic cycle.Use of ligands less prone to this side reaction, or optimization of reaction conditions to minimize ligand degradation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a general guideline and requires optimization for specific substrates and scales.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.1 - 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a thoroughly degassed solvent (e.g., 1,4-dioxane/water, toluene).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle and Side Reactions

Suzuki_Miyaura_Byproducts Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X LigandByproduct Ligand-derived Byproduct Pd0->LigandByproduct Ligand Degradation ArPdX Ar-Pd(II)-X (Ar = Pyrazolopyridine) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal R'-B(OH)₂ Base Dehalogenation Dehalogenation ArPdX->Dehalogenation Proton Source ArPdR Ar-Pd(II)-R' Transmetal->ArPdR Homocoupling Boronic Acid Homocoupling Transmetal->Homocoupling O₂ RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R' (Desired Product) RedElim->Product

Caption: Suzuki-Miyaura cycle and common byproduct pathways.

Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination on this compound and observing the formation of 6-methyl-1H-pyrazolo[3,4-b]pyridine (dehalogenated starting material) and an imine byproduct. What is happening?

Answer:

The formation of the dehalogenated arene and an imine product is indicative of a competing side reaction to the desired reductive elimination, known as β-hydride elimination.[5] This is more likely to occur with amines that possess β-hydrogens.

Troubleshooting Steps:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often favor the desired reductive elimination over β-hydride elimination.

  • Base Selection: The strength and nature of the base can influence the reaction pathway. Weaker bases might sometimes suppress this side reaction, although they may also slow down the desired coupling.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway.

Potential Byproducts in Buchwald-Hartwig Amination:

Byproduct NameStructureCommon CauseMitigation Strategy
Dehalogenated Starting Material6-methyl-1H-pyrazolo[3,4-b]pyridineβ-hydride elimination from the palladium-amido intermediate.[5]Use of bulky, electron-rich ligands; optimization of base and temperature.
ImineR'=N-R''β-hydride elimination from the palladium-amido intermediate.Use of bulky, electron-rich ligands; optimization of base and temperature.
Hydrodehalogenation6-methyl-1H-pyrazolo[3,4-b]pyridineReaction with trace amounts of water or other proton sources.Use of anhydrous conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general guideline and requires optimization for specific substrates and scales.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., a G3 or G4 precatalyst, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Diagram: Buchwald-Hartwig Amination and β-Hydride Elimination

Buchwald_Hartwig_Byproducts Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX AmineCoord Amine Coordination ArPdX->AmineCoord HNR₂ Base AmidoComplex Ar-Pd(II)-NR₂ AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim BetaHydride β-Hydride Elimination AmidoComplex->BetaHydride RedElim->Pd0 Regeneration Product Ar-NR₂ (Desired Product) RedElim->Product Dehalogenation Ar-H BetaHydride->Dehalogenation Imine Imine BetaHydride->Imine

Caption: Buchwald-Hartwig cycle and β-hydride elimination pathway.

Sonogashira Coupling

Question: My Sonogashira coupling of this compound is producing a significant amount of a diyne byproduct (homocoupling of the alkyne). How can I prevent this?

Answer:

The homocoupling of terminal alkynes, often referred to as the Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used. This side reaction is often promoted by the presence of oxygen.

Troubleshooting Steps:

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several modern methods utilize specific palladium catalysts and ligands that do not require a copper co-catalyst, thereby avoiding this side reaction.

  • Inert Atmosphere: As with other cross-coupling reactions, maintaining a strictly anaerobic environment is crucial to suppress oxidative homocoupling.

  • Slow Addition of Alkyne: In some cases, slow addition of the terminal alkyne to the reaction mixture can help to minimize its homocoupling by keeping its concentration low.

  • Choice of Base and Solvent: The reaction outcome can be sensitive to the choice of base and solvent. Amine bases are commonly used.

Potential Byproducts in Sonogashira Coupling:

Byproduct NameStructureCommon CauseMitigation Strategy
Alkyne Homocoupling (Diyne)R-C≡C-C≡C-RCopper-catalyzed oxidative coupling of the terminal alkyne.Use copper-free conditions, maintain a strict inert atmosphere.
Dehalogenated Starting Material6-methyl-1H-pyrazolo[3,4-b]pyridineProtonolysis of the arylpalladium intermediate.Use of anhydrous conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling

This is a general guideline and requires optimization for specific substrates and scales.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%, if not using a copper-free protocol).

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF, DMF) and a degassed amine base (e.g., triethylamine, diisopropylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise to the stirred solution.

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Diagram: Sonogashira Coupling and Alkyne Homocoupling Side Reaction

Sonogashira_Byproducts Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Cu-C≡CR ArPdAlkyne Ar-Pd(II)-C≡CR Transmetal->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR (Desired Product) RedElim->Product CuCycle Copper Cycle CuCycle->Transmetal Generates Cu-Acetylide AlkyneHomocoupling Alkyne Homocoupling (Diyne) CuCycle->AlkyneHomocoupling O₂

Caption: Sonogashira cycle and the competing alkyne homocoupling pathway.

References

Technical Support Center: Synthesis of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine, a key intermediate in pharmaceutical research and drug development. The information is tailored for researchers, scientists, and professionals in the field.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction. The proposed synthetic route involves the cyclization of 3-amino-5-bromopyridine with a suitable β-dicarbonyl compound equivalent.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Incorrect reaction temperature. 4. Inactive catalyst or reagents.1. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. Optimize the reaction temperature. Some reactions may require heating, while others proceed at room temperature.[1] 4. Use freshly opened or properly stored reagents and catalysts.
Formation of Impurities or Side Products 1. Competing side reactions. 2. Presence of impurities in starting materials. 3. Non-optimal reaction conditions.1. Adjust the stoichiometry of the reactants. 2. Purify starting materials before use. Recrystallization or column chromatography can be effective. 3. Systematically vary the solvent, temperature, and reaction time to minimize side product formation.
Difficulty in Product Isolation and Purification 1. Product is highly soluble in the work-up solvent. 2. Co-elution of impurities during chromatography. 3. Product oiling out instead of crystallizing.1. Use a different solvent for extraction or perform a back-extraction. 2. Optimize the mobile phase for column chromatography. A gradient elution may be necessary. 3. Try different crystallization solvents or techniques such as trituration or seeding.
Poor Scalability 1. Exothermic reaction leading to poor temperature control. 2. Inefficient mixing in a larger reactor. 3. Difficulties in handling larger quantities of reagents or solvents.1. Add reagents portion-wise to control the exotherm. Ensure adequate cooling of the reaction vessel. 2. Use a mechanical stirrer for efficient mixing on a larger scale. 3. Plan the scale-up experiment carefully, considering all safety and handling precautions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and effective method is the annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring from a substituted pyridine. For this specific molecule, a plausible route involves the reaction of 3-amino-5-bromopyridine with a β-dicarbonyl compound like acetylacetone or a more reactive equivalent, followed by cyclization.

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q3: What are the critical parameters to control during the reaction?

The critical parameters include reaction temperature, reaction time, and the purity of the starting materials. The choice of solvent can also significantly impact the reaction outcome. It is advisable to perform small-scale optimization experiments to determine the ideal conditions before proceeding to a larger scale.

Q4: Are there any known stable tautomers of 1H-pyrazolo[3,4-b]pyridines?

Pyrazolo[3,4-b]pyridines can exist in two tautomeric forms: the 1H- and 2H-isomers. However, computational studies have shown that the 1H-tautomer is significantly more stable.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of substituted pyrazolo[3,4-b]pyridines, which can be used as a reference for optimizing the synthesis of this compound.

Starting Materials Reaction Conditions Yield (%) Reference
5-amino-1-phenyl-pyrazole and α,β-unsaturated ketonesZrCl4, DMF/EtOH, 95 °C, 16 h13-28[2]
5-aminopyrazoles and azlactonest-BuOK, DMSO, 150 °C, 1.5 hup to 81
N-substituted 5-aminopyrazoles and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dioneMicrowave-assistedGood

Experimental Protocol: Proposed Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound based on established chemical principles for the formation of the pyrazolo[3,4-b]pyridine core.

Materials:

  • 3-Amino-5-bromopyridine

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Step 1: Condensation

    • In a round-bottom flask, combine 3-amino-5-bromopyridine (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

    • Heat the mixture at 120-130 °C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The crude intermediate can be used directly in the next step or purified by recrystallization from ethanol.

  • Step 2: Cyclization

    • To the crude intermediate from Step 1, add polyphosphoric acid (PPA) or Eaton's reagent (10-20 times the weight of the intermediate).

    • Heat the mixture to 140-160 °C for 3-5 hours, with stirring. Monitor the reaction by TLC.

    • Cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Step 3: Purification

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Visualizations

experimental_workflow start Start: Reagents reagents 3-Amino-5-bromopyridine + Ethyl Acetoacetate start->reagents condensation Condensation (120-130°C, 2-4h) reagents->condensation intermediate Crude Intermediate condensation->intermediate cyclization Cyclization with PPA (140-160°C, 3-5h) intermediate->cyclization workup Aqueous Workup (Neutralization, Extraction) cyclization->workup crude_product Crude Product workup->crude_product purification Column Chromatography crude_product->purification final_product 4-Bromo-6-methyl-1H- pyrazolo[3,4-b]pyridine purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_workflow start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm sm_impure Starting Materials Impure? check_sm->sm_impure check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_issue Suboptimal Conditions? check_conditions->conditions_issue optimize_workup Optimize Workup and Purification purification_issue Purification Inefficient? optimize_workup->purification_issue sm_impure->check_conditions No purify_sm Purify Starting Materials sm_impure->purify_sm Yes conditions_issue->optimize_workup No adjust_conditions Adjust T, t, use inert atm. conditions_issue->adjust_conditions Yes change_purification Modify Chromatography/ Crystallization purification_issue->change_purification Yes fail Still Poor Result purification_issue->fail No success Improved Result purify_sm->success adjust_conditions->success change_purification->success

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Refinement of Crystallization Methods for 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the crystallization methods for 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound and related heterocyclic compounds.

Problem Possible Causes Solutions
No Crystal Formation - Solution is not supersaturated (too much solvent).[1] - Compound is highly soluble in the chosen solvent at all temperatures. - Nucleation is inhibited.- Induce Nucleation: - Scratch the inside of the flask with a glass rod.[1] - Add a seed crystal of the compound. - Increase Supersaturation: - Slowly evaporate the solvent.[1] - Cool the solution to a lower temperature (e.g., in an ice bath or freezer).[1] - Change Solvent System: - Try a different solvent in which the compound has lower solubility. - Use a co-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation).
Oiling Out - The melting point of the compound is lower than the solution temperature.[1] - The solution is cooling too rapidly. - High concentration of impurities.- Reheat the solution to dissolve the oil.[1] - Add a small amount of additional solvent to decrease saturation.[1] - Allow the solution to cool more slowly (e.g., by insulating the flask). - Consider further purification of the crude material before crystallization.
Rapid Crystal Formation (Amorphous Powder or Small Needles) - Solution is too concentrated (highly supersaturated). - Cooling is too fast.[2]- Add a small amount of additional hot solvent to the solution.[2] - Insulate the flask to ensure slow cooling.[2] - Consider using a solvent in which the compound is slightly more soluble.
Poor Crystal Quality (e.g., small, aggregated, or dendritic crystals) - Nucleation rate is too high. - Presence of impurities.- Decrease the level of supersaturation (use more solvent or cool more slowly). - Ensure the starting material is of high purity. - Try a different solvent or a mixture of solvents.
Low Yield - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.[2] - Premature filtration before crystallization is complete.- Concentrate the mother liquor by slow evaporation to recover more product.[2] - Ensure the solution is cooled for a sufficient amount of time before filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for the crystallization of this compound?

Q2: How can I perform a solvent screen?

  • Place a small amount (5-10 mg) of your compound into several small test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube and observe if it dissolves.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.

  • An ideal solvent will show low solubility at room temperature, complete dissolution upon heating, and good crystal formation upon cooling.

Q3: What is a mixed solvent system and when should I use it?

A mixed solvent system, also known as co-solvency, is a combination of a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble. This technique is useful when no single solvent provides the desired solubility characteristics. To use a mixed solvent system, dissolve your compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A common example is the use of an alcohol (good solvent) and water (poor solvent).

Q4: My crystals are very fine needles. How can I grow larger crystals?

The formation of fine needles often indicates that the crystallization process is happening too quickly. To encourage the growth of larger crystals, you need to slow down the rate of crystallization. This can be achieved by:

  • Using a slightly larger volume of solvent.[2]

  • Ensuring a very slow cooling process. You can insulate the crystallization vessel or place it in a Dewar flask.

  • Using a vapor diffusion technique where a less volatile "poor" solvent slowly diffuses into a solution of your compound in a more volatile "good" solvent.

Q5: The color of my crystals is different from what I expected. What should I do?

A difference in color can be due to the presence of colored impurities or polymorphism (the ability of a compound to exist in more than one crystal form). If you suspect impurities, you can try treating the hot solution with a small amount of activated charcoal before filtering and allowing it to crystallize. If polymorphism is a possibility, trying different crystallization solvents and conditions may yield different crystal forms with different colors.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: In a suitable flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this process to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed Solvent Recrystallization (e.g., Ethanol/Water)

  • Dissolution: Dissolve the crude compound in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethanol to make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single Solvent Recrystallization protocol, using a cold ethanol/water mixture for washing.

Visualizations

Troubleshooting_Workflow start Start Crystallization Experiment observe Observe Outcome start->observe no_crystals No Crystals Formed observe->no_crystals No solid appears oiling_out Compound Oils Out observe->oiling_out Liquid separates poor_quality Poor Crystal Quality (small, needles, etc.) observe->poor_quality Solid forms too quickly or is not well-defined good_crystals Good Quality Crystals observe->good_crystals Well-formed crystals appear induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal no_crystals->induce_nucleation Try first increase_supersaturation Increase Supersaturation: - Evaporate solvent - Cool further no_crystals->increase_supersaturation If nucleation fails change_solvent Change Solvent System no_crystals->change_solvent If still no crystals reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent adjust_saturation Adjust Saturation: - Use more solvent - Slower cooling poor_quality->adjust_saturation repurify Re-purify Starting Material poor_quality->repurify end Isolate and Dry Crystals good_crystals->end induce_nucleation->observe increase_supersaturation->observe change_solvent->start slow_cooling Ensure Slow Cooling reheat_add_solvent->slow_cooling slow_cooling->observe adjust_saturation->observe repurify->start

Caption: Troubleshooting workflow for crystallization experiments.

Solvent_Selection_Logic start Start with Crude Compound solvent_screen Perform Small-Scale Solvent Screen start->solvent_screen solubility_test Test Solubility: - Cold - Hot solvent_screen->solubility_test ideal_solvent Ideal Single Solvent Found? solubility_test->ideal_solvent single_solvent_cryst Proceed with Single Solvent Recrystallization ideal_solvent->single_solvent_cryst Yes mixed_solvent_system Consider Mixed Solvent System ideal_solvent->mixed_solvent_system No end Obtain Purified Crystals single_solvent_cryst->end select_solvents Select 'Good' and 'Poor' Miscible Solvents mixed_solvent_system->select_solvents mixed_solvent_cryst Proceed with Mixed Solvent Recrystallization select_solvents->mixed_solvent_cryst mixed_solvent_cryst->end

Caption: Logical workflow for selecting a suitable crystallization solvent.

References

Validation & Comparative

1H NMR Analysis of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted 1H NMR Spectral Data

The expected 1H NMR spectrum of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine is predicted based on the known effects of substituents on the chemical shifts of the pyrazolo[3,4-b]pyridine core. The bromine atom at the 4-position is expected to have a deshielding effect on adjacent protons, while the methyl group at the 6-position will cause shielding.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-38.1 - 8.3s-
H-57.0 - 7.2s-
CH3 (at C-6)2.4 - 2.6s-
NH (H-1)12.0 - 14.0br s-

Comparative Analysis with Related Compounds

To substantiate the predicted chemical shifts, a comparison with experimentally determined 1H NMR data for related pyrazolo[3,4-b]pyridine derivatives is presented below. These compounds share key structural features with the target molecule, providing a strong basis for our predictions.

Compound H-3 (ppm) H-4 (ppm) H-5 (ppm) H-6 (ppm) CH3 (ppm) Reference
1H-Pyrazolo[3,4-b]pyridine8.06 (s)7.13-8.55 (dd)7.13-8.55 (dd)7.13-8.55 (dd)-[1]
4-CH3, 6-CH3 derivative--7.03 (s)-2.44 (s, 4-CH3), 2.82 (s, 6-CH3)[2]
5-Bromo-1H-pyrazolo[3,4-b]pyridine-----[3]
7-Bromo-1H-pyrazolo[4,3-b]pyridine-7.71 (d)-8.32-8.40 (m)-[4]

Note: The numbering of the pyrazolo[4,3-b]pyridine system differs from the pyrazolo[3,4-b]pyridine system.

The data from these related structures supports the predicted chemical shifts for this compound. For instance, the methyl group at position 6 in the 4,6-dimethyl derivative shows a signal at 2.82 ppm, which is in the expected range for our target molecule.[2] Similarly, the protons on the pyridine ring in various derivatives appear in the 7.0-8.6 ppm region.[1]

Experimental Protocol for 1H NMR Spectroscopy

For researchers aiming to acquire experimental data for this compound or similar compounds, the following general protocol is recommended.

Workflow for 1H NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~5 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer cap Cap the NMR tube securely transfer->cap insert_sample Insert the NMR tube into the spectrometer cap->insert_sample lock_shim Lock and shim the magnetic field insert_sample->lock_shim setup_exp Set up the 1H NMR experiment (e.g., pulse sequence, number of scans) lock_shim->setup_exp acquire Acquire the Free Induction Decay (FID) setup_exp->acquire fourier Fourier Transform the FID acquire->fourier phase Phase correction fourier->phase baseline Baseline correction phase->baseline integrate Integrate the signals baseline->integrate calibrate Calibrate the spectrum using the residual solvent peak integrate->calibrate

Caption: A generalized workflow for acquiring a 1H NMR spectrum.

Alternative Analytical Techniques

While 1H NMR is a primary tool for structural elucidation, other techniques can provide complementary information for the analysis of this compound.

Logical Relationship of Analytical Techniques

G cluster_main Structural Elucidation of this compound HNMR 1H NMR (Proton Environment) CNMR 13C NMR (Carbon Skeleton) HNMR->CNMR complements MS Mass Spectrometry (Molecular Weight & Fragmentation) HNMR->MS complements IR Infrared Spectroscopy (Functional Groups) HNMR->IR complements XRay X-ray Crystallography (Absolute Structure) CNMR->XRay confirms MS->XRay confirms IR->XRay confirms

Caption: Interrelation of analytical techniques for structural analysis.

  • 13C NMR Spectroscopy: Provides information about the carbon framework of the molecule. The number of signals indicates the number of unique carbon atoms, and their chemical shifts reveal their electronic environment.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For this compound, characteristic N-H and C-H stretching and bending vibrations would be expected.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule.

By combining the predicted 1H NMR data with information from these alternative techniques, researchers can confidently determine and verify the structure of this compound.

References

Confirming the Structure of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of the expected mass spectrometric behavior of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. By examining predicted fragmentation patterns and comparing them with known data from analogous structures, we demonstrate how mass spectrometry serves as a powerful tool for structural elucidation.

The unique structural features of this compound—a fused pyrazole and pyridine ring system, substituted with a bromine atom and a methyl group—give rise to a characteristic fragmentation pattern under mass spectrometric analysis. Understanding this pattern is crucial for its unambiguous identification and differentiation from isomeric or related structures.

Experimental Protocols: A Generalized Approach

While specific experimental data for this compound is not publicly available, a standard protocol for analysis by electron ionization mass spectrometry (EI-MS) is provided below. This protocol is broadly applicable to similar small organic molecules.

Objective: To determine the molecular weight and fragmentation pattern of this compound for structural confirmation.

Instrumentation: A high-resolution gas chromatograph-mass spectrometer (GC-MS) is recommended for analysis.

Methodology:

  • Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Inlet System: The sample is introduced into the mass spectrometer via a GC inlet to ensure separation from any potential impurities.

    • GC Program: An initial oven temperature of 50°C, held for 1 minute, followed by a ramp of 10°C/minute to 250°C.

  • Ionization: Electron ionization (EI) is employed at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured using a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: An electron multiplier detector is used to record the abundance of each ion.

Data Presentation: Predicted Mass Spectrum

The anticipated major ions in the EI mass spectrum of this compound are summarized in the table below. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, is expected to produce characteristic M+ and M+2 isotope patterns for all bromine-containing fragments.

Predicted m/z Proposed Fragment Ion Formula Notes
211/213[M]⁺[C₇H₆BrN₃]⁺Molecular ion peak, showing the characteristic bromine isotope pattern.
196/198[M - CH₃]⁺[C₆H₃BrN₃]⁺Loss of the methyl radical from the molecular ion.
132[M - Br]⁺[C₇H₆N₃]⁺Loss of the bromine radical from the molecular ion.
105[C₆H₅N₂]⁺[C₆H₅N₂]⁺Subsequent loss of HCN from the [M - Br]⁺ fragment.
78[C₅H₄N]⁺[C₅H₄N]⁺Represents the pyridine ring fragment.

Visualization of the Analytical Workflow

The general workflow for confirming the structure of a compound like this compound using mass spectrometry is illustrated below.

Workflow for Mass Spectrometry-Based Structure Confirmation cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis & Confirmation A Compound Synthesis & Purification B Dissolution in Volatile Solvent A->B C Introduction into MS (e.g., GC) B->C D Ionization (e.g., EI) C->D E Mass Separation (Analyzer) D->E F Detection E->F G Obtain Mass Spectrum F->G H Identify Molecular Ion G->H I Analyze Fragmentation Pattern H->I J Compare with Predicted/Reference Data I->J K Structure Confirmation J->K

Caption: General workflow for structure confirmation.

Proposed Fragmentation Pathway

The fragmentation of this compound is predicted to proceed through several key pathways, initiated by the ionization of the molecule. The fused aromatic system provides stability, but the substituents and the heteroatoms offer sites for characteristic cleavages.

Proposed Fragmentation of this compound cluster_frags Proposed Fragmentation of this compound cluster_sub_frags Proposed Fragmentation of this compound M [C₇H₆BrN₃]⁺˙ m/z 211/213 F1 [C₆H₃BrN₃]⁺˙ m/z 196/198 M->F1 - CH₃˙ F2 [C₇H₆N₃]⁺ m/z 132 M->F2 - Br˙ F3 [C₆H₅N₂]⁺ m/z 105 F2->F3 - HCN F4 [C₅H₄N]⁺ m/z 78 F3->F4 - HCN

Caption: Predicted fragmentation pathway.

Comparison with Analogous Structures

To lend credence to the proposed fragmentation, we can compare it to the known mass spectrometric behavior of related compounds.

  • Brominated Pyridines: The mass spectrum of 4-bromopyridine shows a prominent molecular ion and a significant fragment corresponding to the loss of the bromine atom. This supports the proposed loss of a bromine radical from the molecular ion of our target compound to form the fragment at m/z 132. The characteristic isotopic pattern of bromine is also a key feature.

  • Methyl-substituted Pyrazoles: Studies on the fragmentation of methyl-substituted pyrazoles have shown that a common initial fragmentation is the loss of a methyl radical.[1] This aligns with the predicted formation of the [M - CH₃]⁺ ion at m/z 196/198.

  • Pyrazolo[3,4-b]pyridine Core: The fused heterocyclic ring system is relatively stable. Fragmentation of the core often involves the loss of small, stable neutral molecules like hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocyclic compounds.[2] This is consistent with the proposed subsequent fragmentation of the [M - Br]⁺ ion.

References

A Comparative Crystallographic Analysis of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of the 4-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine scaffold. While a crystal structure for the parent compound is not publicly available, this document presents key crystallographic parameters for closely related derivatives to offer insights into the structural landscape of this important heterocyclic family. The pyrazolo[3,4-b]pyridine core is a key pharmacophore in numerous compounds with a wide range of biological activities, making its structural understanding crucial for rational drug design and development.

Comparative Crystallographic Data of Pyrazolo[3,4-b]pyridine Derivatives

The following table summarizes the key crystallographic parameters for three distinct derivatives of the 1H-pyrazolo[3,4-b]pyridine core. These compounds have been selected to illustrate the structural variations that can arise from different substitution patterns on the core ring system.

ParameterDerivative 1: 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine[1]Derivative 2: 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile[2]Derivative 3: Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate[3]
Chemical Formula C₁₅H₁₅N₃C₁₇H₁₇N₅C₂₄H₂₃N₃O₃S
Molecular Weight 237.30291.36449.53
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
Unit Cell Dimensions a = 7.1714(2) Åb = 12.0690(4) Åc = 14.5491(5) Åα = 90°β = 101.251(1)°γ = 90°a = 5.1450(2) Åb = 15.1359(7) Åc = 19.5828(9) Åα = 90°β = 96.547(4)°γ = 90°a = 15.631(3) Åb = 8.618(2) Åc = 16.963(3) Åα = 90°β = 101.46(2)°γ = 90°
Unit Cell Volume 1235.05(7) ų1515.05(12) ų2237.1(8) ų
Z 444
Density (calculated) 1.276 Mg/m³1.275 Mg/m³1.333 Mg/m³
Radiation Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
Temperature 296 K296 K293 K
Final R-factor R = 0.068R = 0.055R = 0.051

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the general methodology for the determination of crystal structures of small organic molecules, such as the pyrazolo[3,4-b]pyridine derivatives presented.

1. Crystal Growth:

  • Single crystals of the target compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

  • Common solvents include ethanol, methanol, ethyl acetate, or mixtures thereof.

  • The process is carried out at a constant temperature to ensure the formation of well-ordered crystals.

2. Crystal Mounting:

  • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

3. Data Collection:

  • The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • The diffraction data (intensities and positions of the Bragg reflections) are processed to determine the unit cell parameters and space group.

4. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental diffraction data using full-matrix least-squares methods.

  • This iterative process adjusts the atomic coordinates, displacement parameters (isotropic or anisotropic), and other relevant parameters to minimize the difference between the observed and calculated structure factors.

  • The quality of the final refined structure is assessed by the R-factor, goodness-of-fit, and residual electron density maps.

5. Data Visualization and Analysis:

  • The final crystal structure is visualized using software such as OLEX2, Mercury, or PLATON.

  • Bond lengths, bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) are analyzed to understand the molecular conformation and crystal packing.

Visualizations

The following diagrams illustrate the general workflow of a single-crystal X-ray diffraction experiment and the logical structure of this comparative guide.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffractometer X-ray Diffraction Mounting->Diffractometer Solution Structure Solution Diffractometer->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: General workflow for single-crystal X-ray crystallography.

guide_structure Guide Comparison Guide: X-ray Crystallography of This compound Derivatives Introduction Introduction to the Pyrazolo[3,4-b]pyridine Scaffold Guide->Introduction DataTable Comparative Data Table Guide->DataTable Protocol Experimental Protocol Guide->Protocol Visualization Visualizations Guide->Visualization Derivative1 Derivative 1: 3,4,6-Trimethyl-1-phenyl... DataTable->Derivative1 Derivative2 Derivative 2: 3-methyl-1-phenyl-6-propylamino... DataTable->Derivative2 Derivative3 Derivative 3: Ethyl 6-(4-methoxyphenyl)... DataTable->Derivative3

Caption: Logical structure of this comparison guide.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine derivatives, focusing on their anticancer and kinase inhibitory activities. The information is targeted towards researchers, scientists, and drug development professionals, with a comprehensive presentation of quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Anticancer Activity of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridine derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and topoisomerase IIα.[1][2][3][4][5]

Recent studies have identified pyrazolo[3,4-b]pyridine derivatives as potent topoisomerase IIα inhibitors with broad-spectrum antiproliferative activity.[4][5] A notable example, compound 8c , exhibited a mean growth inhibition (GI50) of 1.33 µM across a panel of 60 human cancer cell lines.[4] The SAR for this class of compounds can be summarized as follows:

  • Substitution at the 3-position: The nature and position of substituents on the phenyl ring at the 3-position significantly influence anticancer activity. A hydroxyl group at the para-position (compound 8c ) was found to be optimal for broad-spectrum activity.[5]

  • Substitution at the 1-position: The presence of a substituted phenyl ring at the 1-position is a common feature among active compounds.

  • Planar Structure: The planar nature of the pyrazolo[3,4-b]pyridine scaffold, often in conjunction with other aromatic systems like indole, is considered a key pharmacophoric feature for topoisomerase II inhibition, likely facilitating DNA intercalation.[5]

Table 1: Anticancer Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives

CompoundTargetKey SubstituentsMean GI50 (µM)Cell Lines with Lethal EffectReference
8c Topoisomerase IIα4-hydroxyphenyl at C31.3337[4][5]
10c Topoisomerase IIα4-hydroxyphenyl at C3-37[5]
8e Topoisomerase IIα4-hydroxy-3-methoxyphenyl at C3-39[5]
10e Topoisomerase IIα4-hydroxy-3-methoxyphenyl at C3-39[5]
8f Topoisomerase IIα3-hydroxy-4-methoxyphenyl at C3-34[5]
10f Topoisomerase IIα3-hydroxy-4-methoxyphenyl at C3-35[5]

Note: A direct mean GI50 value for compounds other than 8c was not provided in the search results, but their lethal effects on a number of cell lines were reported, indicating significant anticancer activity.

The primary screening of the synthesized pyrazolo[3,4-b]pyridine derivatives for anticancer activity was conducted by the National Cancer Institute (NCI) using their 60 human tumor cell line panel.[5]

  • Cell Lines: The panel includes cell lines from nine different types of cancer: leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.

  • Assay: A single high dose (10 µM) of each compound is added to the cell cultures.

  • Incubation: The cells are incubated with the compound for 48 hours.

  • Endpoint: The protein content is estimated using a sulforhodamine B (SRB) assay.

  • Data Analysis: The percentage growth inhibition (GI%) is calculated. Compounds showing significant growth inhibition are selected for further five-dose testing to determine the GI50 (the concentration required to inhibit cell growth by 50%).

experimental_workflow_anticancer cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Pyrazolo[3,4-b]pyridine Derivatives nci60 NCI-60 Cell Line Panel (Single Dose, 10 µM) synthesis->nci60 Test Compounds five_dose Five-Dose Response (for active compounds) nci60->five_dose Active Compounds gi50 Determine GI50 five_dose->gi50 topoisomerase_assay Topoisomerase IIα Inhibition Assay gi50->topoisomerase_assay Potent Compounds cell_cycle Cell Cycle Analysis topoisomerase_assay->cell_cycle apoptosis Apoptosis Assays (e.g., PARP-1, Caspases) cell_cycle->apoptosis

Experimental workflow for anticancer evaluation.

Pyrazolo[3,4-b]pyridines as Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold has been extensively explored for the development of potent and selective kinase inhibitors, targeting various kinases involved in cell signaling pathways crucial for cell proliferation and survival.

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when activated or overexpressed, can drive the growth of various cancers.[1][6] Several pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors.

  • Scaffold Hopping: The design of these inhibitors often involves a scaffold hopping strategy from known kinase inhibitors.[1][6]

  • Key Interactions: The pyrazolo portion of the scaffold typically acts as a hydrogen bond donor, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in the kinase active site, such as Phe589 in TRKA.[1]

  • Substitutions: The potency and selectivity of these inhibitors are highly dependent on the substituents at various positions of the pyrazolo[3,4-b]pyridine core. For instance, in a series of 38 derivatives, compounds C03 , C09 , and C10 showed significant potency against TRKA.[1]

Table 2: Inhibitory Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives against TRKA

CompoundTRKA IC50 (nM)Reference
C03 56[1][6]
C09 57[1]
C10 26[1]
A01 293[1]

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrazolo[3,4-b]pyridines have been developed as potent CDK inhibitors.[2][7]

  • ATP Competitive Inhibition: These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDKs.[7]

  • Key Substitutions: For a series of 1H-pyrazolo[3,4-b]pyridine inhibitors, a 2,6-difluorophenyl substitution was found to be critical for potent inhibitory activity against CDK1 and CDK2.[7] Compound 21h (BMS-265246) from this series showed IC50 values of 6 nM and 9 nM for CDK1/cyclin B and CDK2/cyclin E, respectively.[7]

  • Hydrogen Bonding: X-ray crystallography of a closely related analog bound to CDK2 revealed important hydrogen bonds with the backbone of Leu83 in the active site.[7]

signaling_pathway_trk cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS Dimerization and Autophosphorylation PI3K PI3K TRK->PI3K Dimerization and Autophosphorylation PLCg PLCγ TRK->PLCg Dimerization and Autophosphorylation Ligand Neurotrophin Ligand->TRK Binds and activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Proliferation Proliferation Transcription->Proliferation Differentiation Differentiation Transcription->Differentiation Survival Survival Transcription->Survival Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK Inhibits

TRK signaling pathway and inhibition.

The inhibitory activity of the pyrazolo[3,4-b]pyridine derivatives against TRKA can be determined using an in vitro enzyme activity assay.[1]

  • Reagents: Recombinant human TRKA enzyme, appropriate substrate (e.g., a synthetic peptide), and ATP.

  • Assay Principle: The assay measures the phosphorylation of the substrate by the kinase. This can be detected using various methods, such as radioactivity (if using [γ-³²P]ATP) or fluorescence-based assays.

  • Procedure:

    • The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a reaction buffer.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Other Biological Activities

Beyond anticancer and kinase inhibitory activities, pyrazolo[3,4-b]pyridines have been investigated for other therapeutic applications:

  • Phosphodiesterase (PDE) Inhibition: Derivatives have been identified as potent inhibitors of PDE4B, with potential applications in inflammatory diseases.[8]

  • AMP-activated protein kinase (AMPK) Activation: Some pyrazolo[3,4-b]pyridines have been shown to activate AMPK, a key regulator of cellular energy homeostasis.[9]

  • TANK-binding kinase 1 (TBK1) Inhibition: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent inhibitors of TBK1, a kinase involved in innate immunity and oncogenesis.[10] Compound 15y from this series exhibited an exceptionally low IC50 of 0.2 nM.[10]

This comparative guide highlights the versatility of the pyrazolo[3,4-b]pyridine scaffold in medicinal chemistry. The SAR studies summarized herein provide a valuable resource for the rational design and development of novel therapeutics targeting a range of diseases.

References

A Comparative Guide to Purity Assessment of Synthesized 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine, a crucial intermediate in pharmaceutical research. Ensuring high purity is paramount for the reliability of experimental data and the safety and efficacy of potential drug candidates.[1][2] This document outlines key experimental protocols and presents a comparative analysis against a commercial reference standard.

Comparative Purity Analysis

The purity of a newly synthesized batch of this compound ("Synthesized Batch A") was evaluated against a commercially available standard with a stated purity of >98% ("Commercial Standard"). Three orthogonal analytical techniques were employed: High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and profiling.[3][4][5]

Table 1: Summary of Purity Analysis Data

Analytical MethodParameterSynthesized Batch ACommercial Standard
HPLC (UV, 254 nm) Purity (Area %)98.6%99.2%
Known Impurity 10.45%0.21%
Unknown Impurity 20.28%0.15%
Total Impurities1.4%0.8%
qNMR (400 MHz) Absolute Purity (mol/mol)98.2%98.9%
Residual Toluene0.15%Not Detected
Residual Water0.20%0.11%
LC-MS Identity Confirmation (m/z)[M+H]⁺ at 211.98/213.98[M+H]⁺ at 211.98/213.98
Impurity 1 IdentityDes-bromo impurityDes-bromo impurity
Impurity 2 IdentityIsomeric impurityIsomeric impurity

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are foundational and may require optimization based on the specific instrumentation and the impurity profile of the sample.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from established protocols for related heterocyclic compounds and is suitable for determining the purity and impurity profile based on UV absorbance.[6][7][8]

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[7]

  • Purity Calculation: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary analytical method that provides an absolute purity value without the need for a specific reference standard of the analyte.[4][5][9]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard (IS): Maleic Anhydride (highly pure, stable, with a sharp singlet that does not overlap with analyte signals).

  • Solvent: DMSO-d6.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) and add it to the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-90° (use a calibrated 90° pulse).

    • Relaxation Delay (d1): At least 30 seconds (to ensure full relaxation of all relevant protons).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and the singlet from the internal standard.

    • Calculate the absolute purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for confirming the molecular weight of the synthesized compound and for identifying the structures of unknown impurities.[3][10][11]

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).[10]

  • Chromatography: Use the same HPLC method as described above to ensure correlation of retention times.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50 - 500.

    • Data Acquisition: Full scan mode to detect all ions. A separate MS/MS (tandem mass spectrometry) run can be performed to fragment the impurity ions for structural elucidation.[10]

  • Analysis:

    • Confirm the mass of the main peak corresponds to the [M+H]⁺ adduct of this compound (C₇H₆BrN₃), observing the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br).

    • Analyze the mass-to-charge ratios of the impurity peaks to propose elemental compositions and potential structures.

Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch of a pharmaceutical intermediate like this compound.

Purity_Assessment_Workflow cluster_start Sample Handling & Initial Checks cluster_analysis Quantitative & Qualitative Analysis cluster_conclusion Data Integration & Reporting start Synthesized Sample Received prelim Preliminary Analysis (TLC, Melting Point) start->prelim hplc HPLC Purity (Primary Method) prelim->hplc qnmr qNMR Purity (Orthogonal Method) prelim->qnmr lcms Impurity ID (LC-MS) hplc->lcms If impurities > 0.1% integration Data Integration & Comparison hplc->integration qnmr->integration lcms->integration report Final Purity Statement & Certificate of Analysis integration->report

Caption: Workflow for purity assessment of synthesized compounds.

This guide underscores the necessity of employing multiple, complementary analytical techniques to confidently establish the purity of synthesized compounds. The combination of chromatographic separation (HPLC), absolute quantification (qNMR), and mass-based identification (LC-MS) provides a robust and reliable assessment, ensuring the quality and integrity of materials used in research and development.

References

In Vitro vs. In Vivo Efficacy of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise in targeting a range of key proteins implicated in cancer and other diseases. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine compounds, focusing on their activity as inhibitors of Cyclin-Dependent Kinase 1 (CDK1), Tropomyosin Receptor Kinase (TRK), and Topoisomerase IIα. The data presented is compiled from published experimental studies to aid in the evaluation and future development of this class of compounds.

I. Comparative Efficacy Data

The following tables summarize the quantitative data for representative this compound compounds and their analogs, highlighting their in vitro potency and, where available, their in vivo anti-tumor activity.

Table 1: In Vitro Efficacy of Pyrazolo[3,4-b]pyridine Derivatives as CDK1 Inhibitors
Compound IDTarget KinaseIC50 (µM)Cell LineCellular IC50 (µM)
1a CDK1/cyclin B0.038HCT-1160.25
1b CDK1/cyclin B0.042A27800.30

Data extracted from a study on 3,5-disubstituted pyrazolo[3,4-b]pyridine CDK inhibitors.

Table 2: In Vivo Efficacy of a Representative Pyrazolo[3,4-b]pyridine CDK1 Inhibitor
Compound IDAnimal ModelTumor ModelDosing ScheduleTumor Growth Inhibition (%)
1a Nude MiceA2780 Xenograft100 mg/kg, p.o., qd58

p.o. = oral administration, qd = once daily. Data from the same study as Table 1.

Table 3: In Vitro Efficacy of Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors
Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)
C03 TRKA56KM-120.304
C09 TRKA57--
C10 TRKA26--

Data from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.

Table 4: In Vitro Efficacy of Pyrazolo[3,4-b]pyridine Derivatives as Topoisomerase IIα Inhibitors
Compound IDTarget EnzymeActivity MetricValue (µM)Cell Line PanelGI50 MG-MID (µM)
8c Topoisomerase IIαDNA Relaxation Inhibition-NCI-601.33

GI50 MG-MID is the mean graph midpoint of the 50% growth inhibition concentration across the NCI-60 cell line panel.[1][2][3] The study demonstrated dose-dependent inhibition of Topoisomerase IIα relaxation activity, comparable to etoposide, but did not provide a specific IC50 value for the enzymatic assay in the abstract.[1][2][3] No in vivo efficacy data was reported for this compound in the reviewed literature.

II. Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by the discussed pyrazolo[3,4-b]pyridine compounds.

CDK1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F CDK46->E2F releases Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 G1_S_Transition G1/S Transition CDK2->G1_S_Transition CyclinA Cyclin A CyclinA->CDK2 CDK1 CDK1 CyclinA->CDK1 CyclinB Cyclin B CyclinB->CDK1 G2_M_Transition G2/M Transition CDK1->G2_M_Transition S_Phase S Phase G1_S_Transition->S_Phase M_Phase M Phase G2_M_Transition->M_Phase Inhibitor Pyrazolo[3,4-b]pyridine CDK1 Inhibitor Inhibitor->CDK1

Caption: CDK1 Signaling Pathway and Point of Inhibition.

TRK_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_ras_mapk Ras-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway Neurotrophins Neurotrophins (e.g., NGF, BDNF) TRK_Receptor TRK Receptor Neurotrophins->TRK_Receptor Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization Shc Shc Dimerization->Shc PI3K PI3K Dimerization->PI3K Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Differentiation Neuronal Differentiation & Proliferation ERK->Differentiation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Survival Cell Survival Akt->Survival Inhibitor Pyrazolo[3,4-b]pyridine TRK Inhibitor Inhibitor->TRK_Receptor

Caption: TRK Signaling Pathway and Point of Inhibition.

Topoisomerase_II_Mechanism Start Relaxed DNA Supercoiled_DNA Supercoiled DNA Start->Supercoiled_DNA Replication/ Transcription Topo_II Topoisomerase IIα Supercoiled_DNA->Topo_II binds Cleavage_Complex Covalent Topo II-DNA Cleavage Complex Topo_II->Cleavage_Complex creates double- strand break Strand_Passage DNA Strand Passage Cleavage_Complex->Strand_Passage Religation DNA Religation Strand_Passage->Religation End Relaxed DNA Religation->End Inhibitor Pyrazolo[3,4-b]pyridine Topo IIα Inhibitor Inhibitor->Cleavage_Complex stabilizes

Caption: Topoisomerase IIα Mechanism and Point of Inhibition.

III. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standardized protocols and may have been adapted by the original researchers.

In Vitro Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding:

    • Cancer cell lines are cultured in appropriate media and conditions.

    • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • A serial dilution of the test compounds is prepared in culture medium.

    • The medium from the cell plates is replaced with medium containing the various concentrations of the test compounds.

    • Control wells containing medium with vehicle (e.g., DMSO) and untreated cells are included.

    • Plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL.

    • Plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading:

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • IC50 values are determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

  • Animal and Cell Preparation:

    • Immunocompromised mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old, are used.

    • The selected human cancer cell line is cultured, harvested, and resuspended in a sterile solution (e.g., PBS or Matrigel).

  • Tumor Implantation:

    • A specific number of cells (e.g., 5 x 10^6) is subcutaneously injected into the flank of each mouse.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration:

    • Mice are randomized into control and treatment groups.

    • The test compound is administered to the treatment group according to a specific dosing schedule (e.g., daily oral gavage at 100 mg/kg).

    • The control group receives the vehicle.

  • Tumor Measurement and Monitoring:

    • Tumor size is measured periodically (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (width² x length) / 2.

    • Animal body weight and general health are monitored throughout the study.

  • Data Analysis:

    • The study is terminated when tumors in the control group reach a predetermined size.

    • Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

    • Statistical analysis is performed to determine the significance of the observed anti-tumor effect.

IV. Conclusion

The this compound scaffold demonstrates significant potential as a template for the development of potent kinase and enzyme inhibitors. The presented data indicates that derivatives of this core structure can be optimized to achieve low nanomolar to micromolar inhibitory activity against key cancer targets in vitro. Encouragingly, at least one CDK1 inhibitor from this class has shown significant tumor growth inhibition in a mouse xenograft model, demonstrating the translation of in vitro potency to in vivo efficacy. Further investigation into the pharmacokinetics and pharmacodynamics of these compounds is warranted to fully elucidate their therapeutic potential. The lack of available in vivo data for the Topoisomerase IIα inhibitors highlights an area for future research to determine if their promising in vitro activity can be replicated in a preclinical setting.

References

A Comparative Guide to the Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Pyrazolo[3,4-b]pyridines are a significant class of heterocyclic compounds, forming the core scaffold of numerous molecules with diverse pharmacological activities, including use as kinase inhibitors and anti-cancer agents.[1][2] The development of efficient and versatile synthetic routes to this bicyclic system is a key focus in medicinal chemistry and drug discovery. This guide provides a comparative overview of several prominent methods for the synthesis of the pyrazolo[3,4-b]pyridine core, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Comparison of Key Synthesis Methods

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be broadly achieved through several strategies, primarily involving the construction of the pyridine ring onto a pre-existing pyrazole, most commonly a 5-aminopyrazole derivative.[3][4] The choice of method often depends on the desired substitution pattern, required reaction conditions, and the principles of green chemistry. Here, we compare four common approaches: Classical Condensation, conventional Multicomponent Reactions (MCRs), Microwave-Assisted MCRs, and a Transition-Metal Catalyzed approach.

MethodStarting MaterialsKey Reagents/CatalystReaction TimeTemperatureYield (%)AdvantagesDisadvantages
Classical Condensation 5-Aminopyrazole, 1,3-Dicarbonyl CompoundGlacial Acetic AcidSeveral hours (e.g., 2-15 h)Reflux60-90%[3]Simple procedure, readily available starting materials.Can lead to regioisomers with unsymmetrical dicarbonyls, often requires prolonged heating.[3]
Multicomponent Reaction (Conventional Heating) 5-Aminopyrazole, Aldehyde, Active Methylene Compound (e.g., β-ketonitrile)Acetic Acid10-14 hours[5][6]40 °C[5]80-95%[6]High efficiency (one-pot), high atom economy, diverse products.[2]Long reaction times compared to microwave methods.[5]
Microwave-Assisted Multicomponent Reaction 5-Aminopyrazole, Aldehyde, Active Methylene Compound (e.g., ethyl 2-cyanoacetate)Triethylamine (TEA) in water20 minutes[5]40 °C[5]89-92%[5]Drastically reduced reaction times, high yields, environmentally friendly (green chemistry).[2][5]Requires specialized microwave reactor equipment.
ZrCl₄-Catalyzed Synthesis 5-Amino-1-phenyl-pyrazole, α,β-Unsaturated KetoneZirconium tetrachloride (ZrCl₄)16 hours[7]95 °C[7]13-28%[8]Access to specific substitution patterns not easily made by other methods.Lower yields, requires a metal catalyst.

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow of the compared synthetic strategies, highlighting the key starting materials and reaction types that converge on the pyrazolo[3,4-b]pyridine core structure.

Synthesis_Pathways cluster_start Starting Materials cluster_methods Synthesis Methods cluster_product Core Structure aminopyrazole 5-Aminopyrazole classical Classical Condensation (e.g., Acetic Acid, Reflux) aminopyrazole->classical mcr_conv Multicomponent Reaction (Conventional Heating) aminopyrazole->mcr_conv mcr_mw Microwave-Assisted Multicomponent Reaction aminopyrazole->mcr_mw metal_cat Transition-Metal Catalyzed (e.g., ZrCl₄) aminopyrazole->metal_cat dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->classical aldehyde Aldehyde aldehyde->mcr_conv aldehyde->mcr_mw active_methylene Active Methylene Compound active_methylene->mcr_conv active_methylene->mcr_mw enone α,β-Unsaturated Ketone enone->metal_cat product Pyrazolo[3,4-b]pyridine classical->product mcr_conv->product mcr_mw->product metal_cat->product

Caption: Synthetic routes to the pyrazolo[3,4-b]pyridine core.

Experimental Protocols

Method 1: Classical Condensation with a 1,3-Dicarbonyl Compound

This method represents a traditional approach to forming the pyridine ring. The reaction proceeds via an initial condensation between the amino group of the pyrazole and one of the carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration.[3]

Protocol:

  • A mixture of a 5-aminopyrazole derivative (1.0 mmol) and a 1,3-dicarbonyl compound (1.1 mmol) is prepared in glacial acetic acid (5-10 mL).

  • The reaction mixture is heated to reflux and stirred for a period ranging from 2 to 15 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine.

Method 2: Multicomponent Reaction under Conventional Heating

This one-pot, three-component reaction is highly efficient for creating polysubstituted pyrazolo[3,4-b]pyridines. The mechanism typically involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 5-aminopyrazole and subsequent cyclization.[5]

Protocol:

  • In a round-bottom flask, a mixture of a 5-aminopyrazole (1.0 mmol), an aromatic aldehyde (1.0 mmol), a β-ketonitrile (e.g., benzoylacetonitrile, 1.0 mmol), and glacial acetic acid (0.5 mL) is prepared.

  • The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40 °C) for 10-14 hours.[5]

  • Reaction completion is assessed using TLC.

  • After the reaction is complete, the mixture is poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from ethanol to yield the pure pyrazolo[3,4-b]pyridine derivative.[6]

Method 3: Microwave-Assisted Multicomponent Reaction

This method is a green and significantly faster alternative to conventional heating for multicomponent reactions, often leading to higher yields in a fraction of the time.[5]

Protocol:

  • A mixture of a 1,3-dimethyl-pyrazol-amine (1.0 mmol), an ethyl cyanoacetate (1.0 mmol), a substituted benzaldehyde (1.0 mmol), ammonium acetate (1.0 mmol), and triethylamine (TEA) (0.5 mmol) in water (4 mL) is added to a microwave vessel.[5]

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction mixture is subjected to microwave irradiation at a constant temperature of 40 °C for 20 minutes (Power: 110 W, Pressure: 250 psi).[5]

  • After irradiation, the vessel is cooled to room temperature.

  • The reaction mixture is poured into ice-cold water, leading to the precipitation of the solid product.

  • The solid is filtered under vacuum, washed with water, and dried to obtain the final product, which often requires no further purification.[5]

Method 4: ZrCl₄-Catalyzed Synthesis from α,β-Unsaturated Ketones

This method utilizes a Lewis acid catalyst to facilitate the cyclization between a 5-aminopyrazole and an enone, which can be useful for accessing specific substitution patterns.

Protocol:

  • To a solution of an α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF) (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in ethanol (0.5 mL) is added at 25 °C.[7]

  • The reaction mixture is degassed, and zirconium tetrachloride (ZrCl₄) (0.15 mmol) is added.[7]

  • The reaction mixture is stirred vigorously at 95 °C for 16 hours.[7]

  • After completion (monitored by TLC), the mixture is concentrated in vacuo.

  • Chloroform and water are added to the residue, and the phases are separated.

  • The aqueous phase is extracted twice more with chloroform.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to isolate the desired pyrazolo[3,4-b]pyridine.

References

Cross-Validation of Analytical Data for 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the analytical cross-validation of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine. Due to the limited availability of public experimental data for this specific compound, this document focuses on a comparative analysis based on structurally related molecules. It offers predicted analytical data, detailed experimental protocols for data acquisition, and a workflow for validation, enabling researchers to confidently characterize their synthesized compound.

Predicted and Comparative Analytical Data

The following tables summarize the predicted analytical data for this compound, alongside experimental data from analogous compounds to provide a basis for comparison.

Table 1: Predicted ¹H NMR Spectral Data

Proton Predicted Chemical Shift (δ, ppm) Comparative Chemical Shift (δ, ppm) and Compound
H (Pyrazole N-H)13.5 - 14.5 (broad s)13.89 (br. s.) for 7-bromo-1H-pyrazolo[4,3-b]pyridine[1]
H-38.2 - 8.4 (s)8.40 - 8.51 (m) for 7-bromo-1H-pyrazolo[4,3-b]pyridine[1]
H-57.2 - 7.4 (s)~7.7 (d) for a related pyrazolo[3,4-b]pyridine derivative
CH₃2.5 - 2.7 (s)2.72 (s) for a methyl group on a bipyrazolo[3,4-b]pyridine scaffold[2]

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (δ, ppm) Comparative Chemical Shift (δ, ppm) and Compound
C-3130 - 135~129 for related pyrazolo[3,4-b]pyridine systems
C-3a115 - 120115.61 for a bipyrazolo[3,4-b]pyridine derivative[2]
C-4 (C-Br)110 - 115Varies significantly with substitution
C-5125 - 130~124 for C3 in pyridine[3]
C-6 (C-CH₃)150 - 155~150 for C2 in pyridine[3]
C-7a150 - 155152.84 for a bipyrazolo[3,4-b]pyridine derivative[2]
CH₃15 - 2012.49 for a methyl group on a bipyrazolo[3,4-b]pyridine scaffold[2]

Table 3: Predicted FT-IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Comparative Wavenumber (cm⁻¹) and Compound
N-H Stretch (Pyrazole)3200 - 3400 (broad)3222 cm⁻¹ for N-H stretch in a pyrrole ring[4]
C-H Stretch (Aromatic)3000 - 31003016 cm⁻¹ for N-H in a pyrazole moiety[5]
C=N Stretch1620 - 16401624 cm⁻¹ for C=N in a pyrazole moiety[5]
C=C Stretch (Aromatic)1580 - 16101601 cm⁻¹ for C=C in a pyrazole moiety[5]
C-Br Stretch500 - 600General range for aryl bromides

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Predicted Fragment Notes
211/213[M]⁺Molecular ion peak, showing isotopic pattern for one bromine atom.
184/186[M - HCN]⁺Loss of hydrogen cyanide from the pyrazole ring.
132[M - Br]⁺Loss of the bromine atom.
105[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide after bromine loss.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below to ensure data reproducibility and accuracy.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan prior to the sample scan. The instrument software will automatically generate the transmittance or absorbance spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

    • Scan Range: m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and compare its isotopic pattern with the theoretical pattern for a compound containing one bromine atom. Analyze the fragmentation pattern to identify characteristic losses.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of analytical data.

analytical_workflow Workflow for Analytical Data Cross-Validation cluster_synthesis Synthesis & Purification cluster_acquisition Data Acquisition cluster_validation Data Validation & Cross-Reference synthesis Synthesis of 4-Bromo-6-methyl- 1H-pyrazolo[3,4-b]pyridine purification Purification (e.g., Column Chromatography) synthesis->purification nmr ¹H and ¹³C NMR purification->nmr Acquire Data ir FT-IR purification->ir Acquire Data ms LC-MS (HRMS) purification->ms Acquire Data exp_data Experimental Spectra nmr->exp_data ir->exp_data ms->exp_data pred_data Predicted & Comparative Data Tables cross_val Cross-Validation: - NMR: Chemical Shifts, Multiplicity - IR: Functional Group Analysis - MS: Molecular Ion, Fragmentation pred_data->cross_val exp_data->cross_val structure_confirm Structure Confirmation cross_val->structure_confirm

Caption: Workflow for the synthesis, data acquisition, and cross-validation of this compound.

signaling_pathway_placeholder Logical Relationship of Analytical Techniques cluster_structure Structural Information cluster_composition Compositional Information compound This compound connectivity Connectivity & Proton Environment (¹H, ¹³C NMR) compound->connectivity functional_groups Functional Groups (FT-IR) compound->functional_groups molecular_formula Molecular Formula & Weight (HRMS) compound->molecular_formula final_confirmation Confirmed Structure connectivity->final_confirmation Convergent Evidence functional_groups->final_confirmation Convergent Evidence molecular_formula->final_confirmation Convergent Evidence

Caption: Interrelation of analytical techniques for the structural elucidation of the target compound.

References

A Comparative Benchmarking Guide: Evaluating 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine Against Known c-MET and VEGFR2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel compound 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine against a selection of established inhibitors targeting the strategically important c-MET and VEGFR2 receptor tyrosine kinases. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor design, known for its ability to compete with ATP at the enzyme's active site. While specific inhibitory data for this compound is not yet publicly available, this document outlines the essential experimental protocols and data presentation structures necessary for its evaluation. The comparative data herein serves as a benchmark for researchers seeking to characterize this and other novel compounds.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of well-characterized inhibitors against c-MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). These values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in in-vitro assays and serve as a benchmark for assessing the potency of new chemical entities.

Compoundc-MET IC50 (nM)VEGFR2 IC50 (nM)
This compound TBDTBD
Cabozantinib1.3[1][2][3]0.035[1][2][3]
Foretinib0.4[4]0.9[4]
Golvatinib (E7050)14[5][6][7][8]16[5][6][7][8]
Ningetinib6.7[8][9][10]1.9[8][9][10]
BMS-7948331.7[9][10]15[9][10]
Pamufetinib (TAS-115)32[9][10]30[9][10]
VEGFR-2/c-Met-IN-248[11]83[11]

TBD: To Be Determined through experimental assay.

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible assessment of inhibitor potency. The following are generalized protocols for luminescence-based in vitro kinase assays for c-MET and VEGFR2, which quantify kinase activity by measuring ATP consumption.

Protocol 1: In Vitro c-MET Kinase Assay (Luminescent)

This assay quantifies the enzymatic activity of purified recombinant human c-MET and the inhibitory effect of a test compound by measuring the amount of ADP produced, which is then converted to a luminescent signal.

Materials:

  • Recombinant human c-MET enzyme (catalytic domain)

  • Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Test Compound (e.g., this compound) solubilized in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%. Prepare a master mix containing the Kinase Assay Buffer, ATP (at or near its Km for c-MET), and the kinase substrate.

  • Plate Setup: Add a small volume (e.g., 5 µL) of the diluted inhibitor or DMSO (for positive/vehicle control wells) to the wells of the assay plate.

  • Enzyme Addition: Thaw the recombinant c-MET enzyme on ice and dilute it to the desired working concentration in Kinase Assay Buffer. Add the diluted enzyme (e.g., 10 µL) to each well, except for "blank" control wells.

  • Reaction Initiation & Incubation: Initiate the kinase reaction by adding the ATP/substrate master mix. Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12][13]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature in the dark.[12][13]

  • Data Acquisition & Analysis: Measure luminescence using a microplate reader. Subtract the background signal (from "blank" wells), calculate the percentage of kinase inhibition relative to the vehicle control, and plot the results against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.[14]

Protocol 2: In Vitro VEGFR2 (KDR) Kinase Assay (Luminescent)

This protocol measures the activity of recombinant human VEGFR2 and its inhibition by quantifying the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Recombinant Human VEGFR2 (KDR) kinase domain

  • PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • 5x Kinase Buffer (e.g., BPS Bioscience #79334)

  • ATP solution (500 µM)

  • Test Compound (e.g., this compound) solubilized in DMSO

  • Kinase-Glo™ MAX Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Reagent Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock. Prepare serial dilutions of the test compound. The final DMSO concentration in the assay should be kept constant and ideally ≤1%.[15]

  • Master Mix: Prepare a Master Mix containing 1x Kinase Buffer, ATP, and PTK Substrate.

  • Plate Setup:

    • Add the Master Mix to all wells of a white 96-well plate.[16]

    • Add the diluted test compound to the "Test Inhibitor" wells.

    • Add an equivalent volume of buffer with DMSO to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.[17]

  • Enzyme Addition: Dilute the VEGFR2 enzyme to the desired concentration (e.g., 1 ng/µl) in 1x Kinase Buffer.

  • Reaction Initiation & Incubation: Initiate the reaction by adding the diluted VEGFR2 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 1x Kinase Buffer to the "Blank" wells. Incubate the plate at 30°C for 45 minutes.[15]

  • Signal Detection: Add Kinase-Glo™ MAX reagent to each well. This reagent stops the reaction and measures the remaining ATP by generating a luminescent signal. Incubate at room temperature for 15 minutes to stabilize the signal.[15][16]

  • Data Acquisition & Analysis: Read the luminescence using a microplate reader. The luminescent signal is inversely proportional to kinase activity. Subtract the "Blank" values from all other readings and calculate the percent inhibition to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the simplified, interconnected signaling pathways of c-MET and VEGFR2. Both receptors, upon ligand binding, activate downstream cascades like the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, migration, and angiogenesis. Dual inhibition of these pathways is a validated strategy in cancer therapy.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMET c-MET Receptor HGF->cMET Binds VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds GRB2_SOS GRB2/SOS cMET->GRB2_SOS PI3K PI3K cMET->PI3K VEGFR2->GRB2_SOS VEGFR2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Migration Migration Transcription->Migration

c-MET and VEGFR2 signaling pathways.
Experimental Workflow Diagram

The logical progression for characterizing a novel kinase inhibitor is outlined below. This workflow begins with initial biochemical screening to determine potency, followed by cellular assays to confirm on-target activity and functional effects.

Experimental_Workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Characterization A Synthesize & Purify This compound B In Vitro Kinase Assays (c-MET & VEGFR2) A->B C Determine IC50 Values B->C H Potent Inhibitor? C->H D Cell-Based Phosphorylation Assay (Western Blot) E Cell Viability / Proliferation Assay (e.g., MTT, CellTiter-Glo) D->E I On-Target Activity? E->I F Cell Migration / Invasion Assay G In Vivo Xenograft Studies F->G H->D Yes I->F Yes

High-level workflow for inhibitor screening.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate, essential safety and logistical information for the proper disposal of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine, ensuring laboratory safety and environmental compliance.

Chemical and Physical Properties

A summary of the known and inferred properties of this compound is presented below. This information is crucial for a comprehensive understanding and safe handling of the compound.

PropertyValueSource
Molecular Formula C₇H₆BrN₃Supplier Data
Molecular Weight 212.05 g/mol Supplier Data
Physical Form Presumed SolidInferred from similar compounds
Purity Typically ≥98%Supplier Data[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure all personnel are equipped with appropriate PPE. This includes, but is not limited to:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood. If dust is generated, a respirator may be necessary.

2. Waste Collection:

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name, "Hazardous Waste," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Transfer: Carefully transfer any waste containing this compound into the designated container. If the compound is a solid, avoid creating dust.

3. Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area.

  • Ensure the storage location is away from incompatible materials such as strong oxidizing agents.

4. Professional Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup.

  • Provide them with comprehensive information about the waste, including its chemical identity and any known hazards.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.

In Case of a Spill:

  • Evacuate the immediate area.

  • With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Thoroughly clean the spill area.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have 4-Bromo-6-methyl-1H- pyrazolo[3,4-b]pyridine Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a dedicated, labeled hazardous waste container ppe->collect spill Spill Occurs collect->spill No store Store container in a cool, dry, well-ventilated area collect->store contain_spill Contain spill with inert absorbent material spill->contain_spill Yes spill->store No clean_spill Clean spill area and collect residue contain_spill->clean_spill clean_spill->collect contact_ehs Contact EHS or licensed waste disposal service store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Personal Protective Equipment (PPE)

When handling 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine, a comprehensive personal protective equipment strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles conforming to EN166 or NIOSH approved.Protects against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact. Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when working outside of a fume hood or if engineering controls are insufficient.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is critical for the safe handling of this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is fully operational.

  • Verify that a safety shower and eyewash station are readily accessible.

  • Clear the workspace of any unnecessary items to prevent contamination and accidents.

2. Weighing and Transfer:

  • Conduct all manipulations of the solid compound, such as weighing and transferring, within a chemical fume hood to contain any dust.

  • Use appropriate tools to handle the compound gently, minimizing the generation of airborne dust.

3. Dissolution:

  • If preparing a solution, add the solid this compound to the solvent slowly.

  • Keep the container covered as much as possible during the dissolution process to prevent the release of vapors.

4. Post-Handling:

  • Thoroughly decontaminate the work area and any equipment used with an appropriate solvent.

  • Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat).

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste Collect unreacted compound and any contaminated solid materials (e.g., weighing boats, paper towels, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container designated for "Halogenated Organic Solids."
Liquid Waste Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container designated for "Halogenated Organic Waste." Do not mix with other waste streams.
Contaminated Labware Disposable labware (e.g., pipette tips) should be placed in the designated solid hazardous waste container. Reusable glassware must be decontaminated thoroughly before reuse.

All waste must be disposed of through a licensed disposal company.

Hazard Information and First Aid

Based on the data for a closely related isomer, 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine, the following hazards should be considered.[1]

Potential Hazard Precautionary Statement First Aid Measures
Harmful if Swallowed Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.If swallowed, rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[1]
Skin Contact Avoid contact with skin.Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Avoid contact with eyes.Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Inhalation Avoid breathing dust, vapors, mist, or gas.If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] Firefighters should wear self-contained breathing apparatus.[1]

Workflow for Safe Handling and Disposal

cluster_handling Operational Handling cluster_disposal Disposal Plan A Preparation in Fume Hood B Weighing and Transfer A->B C Dissolution B->C D Post-Handling Decontamination C->D F Segregate Liquid Waste C->F Solutions E Segregate Solid Waste D->E Contaminated Solids G Licensed Disposal E->G F->G

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.